Andrographolide,(S)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
BOJKULTULYSRAS-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3[C@@H](COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Origin of Product |
United States |
Andrographolide Biosynthesis and Metabolic Engineering
Elucidation of Biosynthetic Pathways
The fundamental building blocks of andrographolide (B1667393), isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgnih.gov These pathways are spatially separated within the plant cell, with the MVA pathway operating in the cytosol and the MEP pathway functioning within the plastids. wikipedia.orgnih.gov
The MVA pathway, located in the cytoplasm, contributes a smaller portion of the precursors for andrographolide biosynthesis. wikipedia.orgresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. nih.govpnas.org Through a series of phosphorylation and decarboxylation reactions, MVA is converted into the five-carbon isoprenoid precursor, IPP. nih.govyoutube.com While not the primary source, the MVA pathway's involvement is confirmed by isotopic labeling studies which show its partial contribution to the final andrographolide structure. researchgate.netnih.gov
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway An interactive data table is available below
| Enzyme | Abbreviation | Function |
|---|---|---|
| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. nih.govnih.gov |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.govpnas.org |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. nih.govnih.gov |
| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov |
| Mevalonate diphosphate (B83284) decarboxylase | MPD | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). nih.gov |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). nih.gov |
Interactive Data Table: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. nih.govnih.gov |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.govpnas.org |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonic acid-5-phosphate. nih.govnih.gov |
| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov |
| Mevalonate diphosphate decarboxylase | MPD | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). nih.gov |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). nih.gov |
Research, particularly studies using 13C-labeled glucose and acetate, has demonstrated that the MEP pathway is the major contributor of precursors for andrographolide biosynthesis. researchgate.netnih.gov This pathway, also known as the DXP (deoxyxylulose phosphate) pathway, occurs in the plastids. researchgate.netwikipedia.org It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of enzymatic reactions then converts DXP into both IPP and DMAPP. nih.govnih.gov The dominance of the MEP pathway is a common feature in the biosynthesis of plastidial diterpenes in plants. researchgate.netresearchgate.net
Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway An interactive data table is available below
| Enzyme | Abbreviation | Function |
|---|---|---|
| DXP synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. researchgate.net |
| DXP reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. nih.govresearchgate.net |
| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. nih.govresearchgate.net |
| CDP-ME kinase | CMK | Phosphorylates CDP-ME to CDP-MEP. nih.govresearchgate.net |
| MEcPP synthase | MDS | Cyclizes CDP-MEP to MEcPP. nih.govresearchgate.net |
| HMBPP synthase | HDS | Reduces and opens the ring of MEcPP to form HMBPP. nih.govresearchgate.net |
| HMBPP reductase | HDR (IspH) | Converts HMBPP into a mixture of IPP and DMAPP. nih.govnih.govresearchgate.net |
Interactive Data Table: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| DXP synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. researchgate.net |
| DXP reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. nih.govresearchgate.net |
| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. nih.govresearchgate.net |
| CDP-ME kinase | CMK | Phosphorylates CDP-ME to CDP-MEP. nih.govresearchgate.net |
| MEcPP synthase | MDS | Cyclizes CDP-MEP to MEcPP. nih.govresearchgate.net |
| HMBPP synthase | HDS | Reduces and opens the ring of MEcPP to form HMBPP. nih.govresearchgate.net |
| HMBPP reductase | HDR (IspH) | Converts HMBPP into a mixture of IPP and DMAPP. nih.govnih.govresearchgate.net |
Despite the spatial separation of the MVA and MEP pathways, evidence from isotopic labeling studies indicates a "cross-talk" or exchange of intermediates between the cytoplasm and plastids. researchgate.netnih.govnih.gov This means that isoprenoid precursors like IPP and DMAPP, though primarily generated in the plastids via the MEP pathway for andrographolide synthesis, can be transported across the plastid membrane to supplement the cytosolic pool, and vice-versa. nih.govbiorxiv.org The simultaneous contribution from both pathways, as revealed by labeling patterns in the final andrographolide molecule, is a clear indication of this metabolic interaction. researchgate.netnih.gov The exact mechanisms and regulation of this transport are complex and can be influenced by developmental and environmental factors. nih.govmdpi.com
Key Enzymatic Steps and Gene Identification
The biosynthesis of the andrographolide molecule from its basic precursors is a multi-step process involving condensation, cyclization, and extensive modification, each catalyzed by specific enzymes whose corresponding genes have been increasingly identified.
Andrographolide is a C20 diterpenoid, meaning it is derived from a 20-carbon precursor. nih.gov This precursor, geranylgeranyl pyrophosphate (GGPP), is formed by the sequential head-to-tail condensation of four 5-carbon isoprenoid units. wikipedia.orgfrontiersin.org The process begins with one molecule of DMAPP and one molecule of IPP condensing to form geranyl pyrophosphate (GPP). Another IPP molecule is added to form farnesyl pyrophosphate (FPP), and a final IPP addition, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS), yields GGPP. wikipedia.orgnih.gov Several putative GGPS genes have been identified in the Andrographis paniculata genome, highlighting their role in providing the essential precursor for andrographolide synthesis. frontiersin.org
The formation of the characteristic bicyclic labdane (B1241275) skeleton of andrographolide from the linear GGPP precursor is a pivotal step catalyzed by diterpene synthases (diTPSs). researchgate.netnih.gov This process typically involves two main enzyme classes:
Class II Diterpene Synthases: A class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS), initiates the reaction by protonating the terminal double bond of GGPP, leading to a cascade of cyclizations that form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). researchgate.netnih.govscilit.com Several functional CPS genes (ApCPS1, ApCPS2, ApCPS4) have been identified in A. paniculata, confirming their role in producing the direct precursor for the andrographolide skeleton. researchgate.netnih.gov
Post-Cyclization Modification: Following the formation of the ent-CPP scaffold, a series of extensive oxidative modifications are required to produce andrographolide. nih.govnih.gov These reactions, which include hydroxylations at the C3, C14, and C19 positions and the formation of the α,β-unsaturated γ-lactone ring, are primarily catalyzed by a suite of Cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govnih.gov Recent studies have successfully identified several key CYP enzymes involved in these final steps, including ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1, which together orchestrate the conversion of the diterpene skeleton into the final, biologically active andrographolide molecule. nih.govnih.gov
Table 3: Key Genes Identified in Andrographolide Biosynthesis An interactive data table is available below
| Gene | Enzyme Class | Proposed Function in Andrographolide Biosynthesis |
|---|---|---|
| ApCPS1, ApCPS2, ApCPS4 | Class II diTPS | Catalyze the cyclization of GGPP to form the ent-copalyl diphosphate (ent-CPP) skeleton. researchgate.netnih.gov |
| ApCYP71D587 | Cytochrome P450 | Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.gov |
| ApCYP71BE50 | Cytochrome P450 | Mediates the formation of the lactone ring to yield andrograpanin. nih.gov |
| ApCYP706U5 | Cytochrome P450 | Mediates C-3 hydroxylation to form 14-deoxyandrographolide (B149799). nih.gov |
| ApCYP72F1 | Cytochrome P450 | Completes the final step by catalyzing C-14 hydroxylation and olefin bond rearrangement to produce andrographolide. nih.govnih.gov |
Interactive Data Table: Key Genes Identified in Andrographolide Biosynthesis
| Gene | Enzyme Class | Proposed Function in Andrographolide Biosynthesis |
|---|---|---|
| ApCPS1, ApCPS2, ApCPS4 | Class II diTPS | Catalyze the cyclization of GGPP to form the ent-copalyl diphosphate (ent-CPP) skeleton. researchgate.netnih.gov |
| ApCYP71D587 | Cytochrome P450 | Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.gov |
| ApCYP71BE50 | Cytochrome P450 | Mediates the formation of the lactone ring to yield andrograpanin. nih.gov |
| ApCYP706U5 | Cytochrome P450 | Mediates C-3 hydroxylation to form 14-deoxyandrographolide. nih.gov |
| ApCYP72F1 | Cytochrome P450 | Completes the final step by catalyzing C-14 hydroxylation and olefin bond rearrangement to produce andrographolide. nih.govnih.gov |
Cytochrome P450 Monooxygenases (CYP450s) in Post-Skeletal Modification
The intricate biosynthesis of andrographolide involves a series of structural modifications to the initial diterpene skeleton, many of which are catalyzed by Cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for the hydroxylation and oxidation reactions that create the pharmacologically active groups characteristic of andrographolide and its derivatives. nih.gov While the complete enzymatic pathway is still under investigation, several key CYP450s have been identified and functionally characterized in Andrographis paniculata.
Research has pinpointed that the modification steps, including hydroxylations at positions C3, C14, and C19, as well as the formation of the C15-C16 lactone ring, are mediated by CYP450s. nih.gov Through a combination of co-expression analysis with terpenoid pathway genes and gene clustering, specific CYP450s from the CYP72 clan have been identified as key players. nih.gov
Two enzymes, in particular, have been functionally validated:
CYP72F1 (TR79615): This enzyme has been shown to catalyze the C14 hydroxylation of 14-deoxyandrographolide to form andrographolide. nih.gov This reaction also involves a rearrangement of the double bond to the C12-C13 position. nih.gov
CYP72A399 (TR81244): This enzyme is responsible for the C3 hydroxylation of andrograpanin, a precursor in the pathway, to produce 14-deoxyandrographolide. nih.gov The expression of the gene for CYP72A399 is induced by methyl jasmonate, aligning with the known hormonal regulation of andrographolide biosynthesis. nih.gov
The identification of these specific CYP450s represents a significant advancement in understanding the late steps of andrographolide biosynthesis. nih.govnih.gov It is widely accepted that CYP450s are responsible for the structural diversification of the diterpenoid lactones in A. paniculata after the initial diterpene skeleton is formed. nih.govmdpi.com The discovery of a genomic cluster of seven CYP72 clan genes on chromosome 2 of A. paniculata suggests that more enzymes involved in this pathway may be located in this region, providing a target for future research and metabolic engineering efforts. nih.gov
Regulation of Andrographolide Biosynthesis
The production of andrographolide in Andrographis paniculata is a complex process governed by a multifactorial regulatory network. This network includes environmental cues, hormonal signals, and intricate transcriptional and post-transcriptional controls. Furthermore, symbiotic relationships with endophytic microorganisms can significantly influence the biosynthetic output.
Influence of Environmental Factors (e.g., Nutrient Availability)
Environmental conditions and agricultural practices play a pivotal role in modulating the biosynthesis and accumulation of andrographolide. plos.org Nutrient availability, in particular, has been shown to have a profound effect. nih.gov
Nitrogen (N): The form and concentration of nitrogen are critical. nih.gov Studies have shown that organic nitrogen sources like urea (B33335) and glycine (B1666218) can synergistically promote plant growth and andrographolide biosynthesis. nih.gov This is achieved by reducing nitrogen metabolism, which in turn decreases the depletion of carbohydrates, making more carbon available for secondary metabolite synthesis. nih.gov In contrast, high levels of nitrogen can sometimes lead to a decrease in andrographolide content, suggesting a trade-off between growth and defense compound production. frontiersin.org Ammonium (B1175870) (NH₄⁺) as a nitrogen source was found to up-regulate andrographolide biosynthesis compared to nitrate (B79036) (NO₃⁻). nih.gov Specifically, ammonium mainly induces the expression of genes in the methylerythritol phosphate (MEP) pathway, while urea upregulates genes in both the MEP and the mevalonic acid (MVA) pathways. mdpi.com
Potassium (K) and Phosphorus (P): The application of potassium is known to influence physiological activities that can lead to better plant growth and potentially higher andrographolide yields. uasbangalore.edu.in Supplying NPK (Nitrogen, Phosphorus, Potassium) has been shown to have a positive and linear relationship with andrographolide content. researchgate.net Integrated nutrient management combining organic manures with inorganic NPK fertilizers has been found to optimize yield and quality. agronomyjournals.com
Other Nutrients: Sulfur (S) application can be an effective strategy to improve the accumulation of andrographolide and related compounds. frontiersin.org Calcium (Ca) has also been investigated, with studies showing that supplementation with calcium chloride (CaCl₂) can lead to a significant increase in andrographolide concentration in the leaves. gauravpublications.com
Planting Density: Agricultural practices such as adjusting planting density can enhance the production of secondary metabolites. plos.org Research conducted in a controlled plant factory with artificial lighting (PFAL) found that the highest yield of andrographolide per square meter was achieved at a planting density of 30 plants/m² when harvested at the flowering stage (90 days after transplanting). plos.org
Light: Light is a crucial environmental factor, acting not only as an energy source but also as a signal that regulates secondary metabolism. It is a necessary condition for andrographolide biosynthesis, with content increasing as the duration of light exposure is prolonged. globethesis.com Transcriptome analysis revealed that prolonged light exposure significantly up-regulated the expression of 15 genes in the andrographolide biosynthesis pathway. globethesis.com
Table 1: Effect of Nutrient and Environmental Factors on Andrographolide Production
| Factor | Specific Treatment | Observed Effect on Andrographolide | Reference |
|---|---|---|---|
| Nitrogen Form | Urea and Glycine vs. Nitrate and Ammonium | Greater photosynthetic rate and andrographolide biosynthesis. | nih.gov |
| Nitrogen Form | Ammonium (NH₄⁺) vs. Nitrate (NO₃⁻) | Upregulated andrographolide biosynthesis. | nih.gov |
| Nutrient Levels | 75% Nitrogen and 100% Potassium | Significantly increased andrographolide content and yield. | uasbangalore.edu.in |
| Nutrient Levels | Application of Vermicompost (2.5 t/ha) | Highest mean andrographolide content (1.864%) and yield (59.05 kg/ha). | agronomyjournals.com |
| Nutrient Levels | High dose of Calcium Chloride (CaCl₂) | Highest andrographolide concentration (9.428%) in leaves. | gauravpublications.com |
| Planting Density | 30 plants/m² (harvested at 90 days) | Optimal growing condition for highest yield and content. | plos.org |
| Light | Prolonged light duration | Significantly increased andrographolide content. | globethesis.com |
Hormonal Regulation (e.g., Jasmonates)
Phytohormones are key signaling molecules that regulate a plant's response to various stimuli, including the induction of secondary metabolite production as a defense mechanism. nih.gov Jasmonates, a class of lipid-derived hormones, are particularly potent elicitors of andrographolide biosynthesis. nih.gov
Jasmonates (JA) and Methyl Jasmonate (MeJA): The application of methyl jasmonate (MeJA) has been shown to dramatically increase andrographolide levels in A. paniculata cell cultures. nih.govresearcher.life In one study, treatment with 5 µM MeJA resulted in a 5.25-fold increase in andrographolide content after 24 hours. nih.govresearcher.liferesearchgate.net This accumulation is directly correlated with the induced transcription of key regulatory genes in both the MVA and MEP pathways, such as hmgs, hmgr, dxs, dxr, isph, and ggps. nih.govresearcher.liferesearchgate.net Similarly, treating cell suspension cultures with jasmonic acid (JA) at a concentration of 75 μM led to a 3-fold increase in andrographolide content compared to the control. ejmanager.com Interestingly, a combination of salicylic (B10762653) acid (SA) and JA at 75 µM each resulted in an even greater, 3.8-fold increase, suggesting a synergistic effect. ejmanager.com
Abscisic Acid (ABA): Abscisic acid is another hormone implicated in regulating the pathway. Exogenous application of ABA has been observed to increase the accumulation of andrographolide and 14-deoxyandrographolide. researchgate.net This effect is linked to the upregulation of specific transcription factors, such as ApNAC02. researchgate.net
Table 2: Effect of Hormonal Elicitors on Andrographolide Production
| Elicitor | Concentration | System | Fold Increase in Andrographolide | Reference |
|---|---|---|---|---|
| Methyl Jasmonate (MeJA) | 5 µM | Cell Cultures | 5.25 | nih.govresearcher.liferesearchgate.net |
| Jasmonic Acid (JA) | 75 µM | Cell Suspension Cultures | 3.0 | ejmanager.com |
| Jasmonic Acid (JA) + Salicylic Acid (SA) | 75 µM + 75 µM | Cell Suspension Cultures | 3.8 | ejmanager.com |
| Abscisic Acid (ABA) | 100 µM | Whole Plants | Higher accumulation (specific fold-change not stated) | researchgate.net |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The synthesis of andrographolide is fundamentally controlled at the genetic level through the action of transcription factors (TFs). These proteins bind to specific regions of DNA to activate or inhibit the expression of genes involved in the biosynthetic pathway, thereby regulating the production of secondary metabolites. nih.gov
Several families of transcription factors have been identified in A. paniculata and implicated in the regulation of andrographolide biosynthesis. These include:
NAC (NAM, ATAF1/2, CUC2): NAC TFs are known to play crucial roles in stress responses and secondary metabolism. researchgate.net Specific members like ApNAC02, ApNAC83, and ApNAC21/22 have been isolated from A. paniculata. researchgate.netnih.gov Studies show that hormonal treatments modulate their expression; for instance, ABA treatment upregulates ApNAC02 by 9.6-fold, which correlates with increased andrographolide content. researchgate.net Conversely, MeJA treatment also increases ApNAC02 expression (1.9-fold) while decreasing ApNAC21/22 expression. researchgate.net
MYB, AP2/ERF, bHLH, and WRKY: Transcriptome analysis has identified a large number of TFs from these families in A. paniculata. nih.gov The most abundant families identified were MYB and AP2/ERF. nih.gov Expression studies have been conducted on putative WRKY, AP2/ERF, and bHLH transcription factors to understand their role in the pathway. nih.gov
HIF-1 (Hypoxia-inducible factor-1): The HIF-1 signaling pathway, which regulates cellular responses to oxygen levels, can be inhibited by andrographolide. spandidos-publications.com This suggests a potential feedback loop, although its direct role in regulating biosynthesis is less clear.
These transcription factors exert their control by modulating the expression of key pathway genes. For example, the transient expression of ApNAC21/22 and ApNAC02 in a heterologous system (tobacco) led to the upregulation of the NtHMGR gene, which is involved in the terpene pathway, indicating their direct role in regulating biosynthesis. researchgate.net The coordination of gene expression for enzymes like HMGS, GGPS, and ISPH has been shown to be highly influential on the final andrographolide yield. nih.govresearcher.liferesearchgate.net
Impact of Endophytic Interactions on Biosynthesis
Endophytes, which are microorganisms (primarily fungi and bacteria) that live within plant tissues without causing disease, can have a profound impact on host plant physiology, including the production of secondary metabolites. nih.govrjptonline.orgnih.gov This symbiotic relationship is emerging as a key factor in the biosynthesis of andrographolide. rjptonline.org
Endophytic fungi isolated from A. paniculata have been shown to be beneficial in several ways:
Direct Production: Some endophytic fungi can produce andrographolide and its derivatives themselves. nih.govnih.gov Two strains of the endophytic fungus Colletotrichum sp., isolated from A. paniculata, were found to produce diterpene lactones, confirming that endophytes can harbor the genetic machinery for synthesizing host-plant compounds. nih.gov
Induction of Host Biosynthesis: The interaction between the endophyte and the host plant can stimulate the plant's own biosynthetic machinery. nih.govnih.gov Inoculation of sterile A. paniculata seedlings with the endophytic fungus Colletotrichum sp. AP12 significantly increased the content of andrographolide compounds. nih.govresearchgate.net On day 12 post-inoculation, the total lactone content in the host reached 88.881 mg/g DW. nih.gov
Upregulation of Genes: The increased accumulation of andrographolide is linked to the upregulation of key enzyme genes in the biosynthetic pathway. nih.govresearchgate.net For instance, infection with AP12 caused the expression level of the CPS gene to increase 10.79-fold compared to the control, promoting the biosynthesis and accumulation of andrographolide. nih.govresearchgate.net
The use of endophytic fungi and their elicitors (such as inactivated mycelia) represents an effective biological strategy to improve both the quality and yield of andrographolide in the cultivation of A. paniculata. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Andrographolide Action
Modulation of Inflammatory Signaling Cascades
Andrographolide (B1667393) is recognized for its potent anti-inflammatory properties, which are mediated through its intricate interactions with several key signaling pathways. These pathways are central to the initiation and propagation of the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, and its inhibition is a primary mechanism of Andrographolide's anti-inflammatory action. mdpi.comfrontiersin.org In unstimulated cells, NF-κB exists as an inactive complex in the cytoplasm, bound to its inhibitory protein, IκB-α. mdpi.com Upon stimulation by inflammatory agents, IκB-α is phosphorylated and subsequently degraded, allowing the NF-κB heterodimer (typically composed of p50 and p65 subunits) to translocate to the nucleus. mdpi.com Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a multitude of pro-inflammatory genes.
Andrographolide has been shown to interfere with this pathway at multiple levels. One key mechanism is the covalent modification of the p50 subunit of NF-κB. atsjournals.org Specifically, Andrographolide can form a covalent bond with the cysteine 62 residue of the p50 subunit, which in turn prevents NF-κB from binding to its target DNA sequences. atsjournals.org Furthermore, research indicates that Andrographolide can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα. frontiersin.orgplos.org By preventing IκBα phosphorylation and degradation, Andrographolide effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. plos.orgnih.gov This suppression of NF-κB activation has been observed in various cell types, including immune cells and endothelial cells, and contributes to the compound's ability to reduce the expression of inflammatory mediators. frontiersin.orgnih.govtmu.edu.tw
Table 1: Effects of Andrographolide on the NF-κB Pathway
| Mechanism of Action | Affected Component | Outcome | References |
|---|---|---|---|
| Covalent Modification | p50 subunit of NF-κB | Prevents NF-κB DNA binding | atsjournals.org |
| Inhibition of IKK | IKKβ | Prevents IκBα phosphorylation | frontiersin.orgplos.org |
| Suppression of p65 | Nuclear p65 | Reduced nuclear translocation and DNA binding | atsjournals.orgnih.gov |
The Mitogen-Activated Protein Kinase (MAPK) family, comprising key members such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. nih.govmdpi.com Andrographolide has been demonstrated to modulate the activity of these MAPK pathways.
Studies have shown that Andrographolide can suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The inhibition of p38 MAPK activation by Andrographolide has been linked to a reduction in the expression of pro-inflammatory enzymes. researchgate.net In some cellular contexts, Andrographolide's pro-apoptotic effects are associated with the upregulation of the p38 MAPK pathway. nih.gov
The regulation of ERK by Andrographolide can be context-dependent. For instance, in vascular smooth muscle cells, Andrographolide inhibits cell proliferation by suppressing ERK1/2 expression. nih.govtmu.edu.tw Conversely, in other cell types, the activation of ERK is part of the mechanism through which Andrographolide induces the expression of protective enzymes like heme oxygenase-1 (HO-1). researchgate.net Similarly, the JNK pathway, which is activated by cellular stress, can also be modulated by Andrographolide, contributing to its anti-inflammatory effects. nih.govnih.gov
Table 2: Andrographolide's Regulation of MAPK Pathways
| MAPK Pathway | Effect of Andrographolide | Observed Outcome | References |
|---|---|---|---|
| p38 | Inhibition of phosphorylation | Reduced inflammation | nih.govresearchgate.net |
| p38 | Upregulation | Enhanced apoptosis in some cancer cells | nih.gov |
| ERK1/2 | Inhibition of phosphorylation | Reduced cell proliferation and inflammation | nih.govnih.govtmu.edu.tw |
| ERK | Activation | Induction of HO-1 expression | researchgate.net |
| JNK | Inhibition of phosphorylation | Decreased inflammatory response | nih.gov |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many inflammatory diseases and cancers. nih.gov The activation of STAT3 is often triggered by cytokines such as Interleukin-6 (IL-6). nih.govnih.gov Andrographolide has been found to be a potent inhibitor of the STAT3 signaling pathway. nih.gov
Research has demonstrated that Andrographolide can significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus in cancer cells. nih.gov This inhibition is achieved, in part, through the suppression of the upstream Janus-activated kinases (JAK) 1 and 2. nih.gov By inhibiting the JAK/STAT3 pathway, Andrographolide can attenuate the production of cytokines regulated by this pathway and inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.govspandidos-publications.com The suppression of STAT3 activity by Andrographolide has also been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents. nih.gov
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. nih.govspandidos-publications.com Dysregulation of this pathway is a common feature in various diseases, including cancer. spandidos-publications.com Andrographolide has been shown to interact with and inhibit the PI3K/AKT pathway.
In the context of cancer, Andrographolide's inhibitory effect on the PI3K/AKT pathway contributes to its anti-proliferative and pro-apoptotic activities. nih.govnih.gov It has been observed to decrease the phosphorylation levels of AKT, a key downstream effector of PI3K. nih.gov This inhibition of AKT phosphorylation can, in turn, affect downstream targets like the mammalian target of rapamycin (B549165) (mTOR), leading to the suppression of protein synthesis and cell growth. nih.gov Furthermore, the interaction between Andrographolide and the PI3K/AKT pathway is also implicated in its ability to modulate other signaling pathways, such as the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). researchgate.netnih.govwalshmedicalmedia.com
Andrographolide is a known activator of the Nrf2/ARE pathway. nih.govnih.govwalshmedicalmedia.com It induces the expression and nuclear translocation of Nrf2, leading to the upregulation of Nrf2-target genes. nih.govwalshmedicalmedia.com This activation of Nrf2 by Andrographolide enhances the cellular antioxidant capacity and contributes to its protective effects against oxidative damage. researchgate.net Studies have suggested that Andrographolide may act by modifying cysteine residues in Keap1, which disrupts the Keap1-Nrf2 interaction and promotes Nrf2 stabilization and activation. nih.govresearchgate.net
Table 3: Andrographolide's Activation of the Nrf2/ARE Pathway
| Action | Target Molecule | Consequence | References |
|---|---|---|---|
| Induces Nrf2 translocation | Nrf2 | Moves from cytoplasm to nucleus | nih.govwalshmedicalmedia.com |
| Activates ARE gene transcription | ARE | Upregulation of antioxidant genes | nih.govwalshmedicalmedia.com |
| Increases HO-1 expression | HO-1 | Enhanced antioxidant defense | researchgate.netnih.govwalshmedicalmedia.com |
A major outcome of Andrographolide's modulation of the aforementioned signaling pathways is the suppression of pro-inflammatory cytokine and mediator production. These molecules are key drivers of the inflammatory response.
Andrographolide has been shown to dose-dependently inhibit the release and mRNA expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. plos.orgnih.gov This inhibition is a direct consequence of its effects on transcription factors like NF-κB and STAT3, which control the expression of these cytokines. nih.govnih.gov
Furthermore, Andrographolide effectively suppresses the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govtmu.edu.twnih.gov The products of these enzymes, nitric oxide (NO) and prostaglandins, are potent inflammatory mediators. By downregulating iNOS and COX-2, Andrographolide reduces the production of these inflammatory molecules, thereby mitigating the inflammatory process. nih.govwalshmedicalmedia.com
Table 4: Regulation of Pro-inflammatory Molecules by Andrographolide
| Molecule | Effect of Andrographolide | Underlying Mechanism | References |
|---|---|---|---|
| TNF-α | Inhibition of release and expression | NF-κB and MAPK pathway inhibition | plos.orgnih.gov |
| IL-1β | Inhibition of release and expression | NF-κB and MAPK pathway inhibition | plos.orgnih.govnih.govwalshmedicalmedia.com |
| IL-6 | Inhibition of release and expression | NF-κB, MAPK, and STAT3 pathway inhibition | plos.orgnih.govnih.gov |
| iNOS | Inhibition of expression | NF-κB pathway inhibition | nih.govtmu.edu.twnih.govwalshmedicalmedia.com |
| COX-2 | Inhibition of expression | NF-κB pathway inhibition | nih.govtmu.edu.twnih.govwalshmedicalmedia.com |
Toll-like Receptor (TLR) and Inflammasome Pathway Modulation
Andrographolide exerts significant anti-inflammatory effects by modulating key components of the innate immune system, including Toll-like Receptors (TLRs) and inflammasomes. TLRs are crucial pattern-recognition receptors that detect pathogen-associated molecular patterns (PAMPs), initiating inflammatory signaling cascades. nih.govphcogj.com Andrographolide has been shown to interfere with these pathways. For instance, in HL-60 cells, a non-cytotoxic concentration of andrographolide was found to completely suppress the expression of TLR7 and TLR8, while not affecting TLR3 expression. nih.gov This suggests a selective modulation of TLR-mediated pathways. nih.gov The compound also regulates the expression of cytokines downstream of TLR signaling. nih.gov
The inflammasome, a multiprotein complex, is another critical component of the inflammatory response, responsible for the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. tjnpr.orgresearchgate.net Research indicates that andrographolide can potently inhibit the activation of the NLRP3 inflammasome, a well-studied inflammasome complex. researchgate.netresearchgate.net Studies in murine models of acute exacerbation of chronic obstructive pulmonary disease (AECOPD) and in THP-1 derived macrophages showed that andrographolide administration effectively suppressed the expression of NLRP3, as well as its downstream components apoptosis-associated speck-like protein (PYCARD/ASC), caspase-1, IL-1β, and IL-18. nih.gov This inhibition mitigates inflammatory cell infiltration in the lungs and reduces the secretion of IL-1β, highlighting its role in controlling inflammasome-driven inflammation. researchgate.netnih.gov
Table 1: Modulation of TLR and Inflammasome Pathways by Andrographolide
| Target Pathway | Effect of Andrographolide | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Toll-like Receptors (TLR) | Suppresses TLR7 and TLR8 expression | HL-60 cells | Selectively inhibits specific TLRs involved in recognizing viral single-stranded RNA. | nih.gov |
| No effect on TLR3 expression | HL-60 cells | Demonstrates specificity in its modulatory action on TLRs. | nih.gov | |
| Downregulates TLR4 signaling | Macrophages | Inhibits LPS-induced inflammation, a pathway often mediated by TLR4. | phcogj.com | |
| NLRP3 Inflammasome | Suppresses expression of NLRP3, ASC, Caspase-1, IL-1β, IL-18 | Murine AECOPD model, THP-1 macrophages | Reduces activation of the NLRP3 inflammasome complex, leading to decreased pro-inflammatory cytokine maturation and secretion. | researchgate.netnih.gov |
| Reduces inflammatory cell infiltration | Murine AECOPD model | Alleviates lung inflammation by inhibiting the NLRP3 pathway. | nih.gov |
Other Inflammatory Pathway Interventions (e.g., AIM2, PPAR, GSK-3β, Ras)
Beyond the TLR and NLRP3 pathways, andrographolide's anti-inflammatory actions extend to other significant signaling cascades.
Absent in Melanoma 2 (AIM2) Inflammasome: The AIM2 inflammasome is a cytoplasmic sensor that recognizes double-stranded DNA (dsDNA) from pathogens or damaged host cells, triggering inflammation. tjnpr.org Andrographolide has been identified as a potent modulator of this pathway. It has been shown to ameliorate radiation-induced lung injury by suppressing the AIM2 inflammasome-mediated pyroptosis (a form of inflammatory cell death) in macrophages. researchgate.net Mechanistically, andrographolide prevents the translocation of AIM2 into the nucleus, where it would otherwise sense DNA damage, thereby inhibiting the activation of the inflammasome. Computational docking studies further support a strong binding affinity of andrographolide to the AIM2 inflammasome, suggesting it is a promising candidate for modulating DNA-sensing inflammatory responses. tjnpr.orgnih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play key roles in metabolism and inflammation. Andrographolide has been shown to regulate PPAR signaling pathways to alleviate conditions like coronary heart disease. nih.gov In conjunction with inhibiting the NF-κB pathway, its modulation of PPAR contributes to reducing myocardial injury, endothelial dysfunction, and the inflammatory response. nih.govnih.gov
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation and pathways associated with neurodegenerative diseases. Research has demonstrated that andrographolide can suppress GSK-3β activity. nih.gov This inhibition is linked to the activation of downstream pathways like the Wnt/β-catenin pathway, which is relevant in conditions such as Alzheimer's disease. nih.gov
Ras Pathway: The Ras family of small GTPases is central to signal transduction pathways that control cell proliferation, differentiation, and survival. While direct inhibition of Ras by andrographolide is less characterized, the compound is known to inhibit downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK. nih.gov By inhibiting the phosphorylation of key kinases like ERK, andrographolide effectively attenuates inflammatory responses mediated by this pathway. nih.gov
Mechanisms of Antiviral Efficacy
Andrographolide demonstrates broad-spectrum antiviral activity against both DNA and RNA viruses by targeting multiple stages of the viral life cycle and modulating the host's immune response. researchgate.netresearchgate.net
Andrographolide's antiviral action involves direct interference with viral machinery at various steps from entry to replication and protein synthesis.
Viral Entry and Attachment: The compound can prevent viruses from entering host cells. For Herpes Simplex Virus-1 (HSV-1), andrographolide inhibits the viral entry stage. researchgate.net In the case of Influenza A Virus (IAV), it is thought to bind to the viral surface proteins hemagglutinin (HA) and neuraminidase (NA), preventing the virus from attaching to sialic acid receptors on the host cell. researchgate.net For Human Immunodeficiency Virus (HIV), andrographolide can suppress the CXCR4 and CCR5 co-receptors, which are essential for viral entry into T-cells. researchgate.net
Viral Genome Replication and Protein Synthesis: Once a virus has entered a cell, andrographolide can inhibit the replication of its genetic material and the synthesis of viral proteins. In Enterovirus D68 (EV-D68) infection, andrographolide dramatically inhibits viral RNA replication and protein synthesis. nih.gov It achieves this by preventing the acidification of endosomes, a crucial step for the release of the viral genome into the cytoplasm. nih.gov For Influenza A virus, it disrupts the gene replication and mature protein formation phases. researchgate.net Similarly, against Dengue virus (DENV), it suppresses viral production in the post-infection phase by inhibiting protein synthesis and RNA replication, an effect linked to the upregulation of heme oxygenase-1 (HO-1). researchgate.net
Table 2: Antiviral Mechanisms of Andrographolide on Viral Replication
| Virus Target | Stage of Interference | Specific Mechanism | Reference(s) |
|---|---|---|---|
| Influenza A Virus (IAV) | Entry, Replication, Protein Synthesis | Binds to HA and NA proteins, preventing attachment; Inhibits gene replication and mature protein formation. | researchgate.net |
| Enterovirus D68 (EV-D68) | Uncoating | Inhibits acidification of endosomes, preventing viral RNA release. | nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Entry, Replication | Inhibits the viral entry stage and interferes with early gene expression. | researchgate.net |
| Human Immunodeficiency Virus (HIV) | Entry | Suppresses CXCR4 and CCR5 co-receptors, blocking viral entry. | researchgate.net |
| Dengue Virus (DENV) | Replication, Protein Synthesis | Inhibits RNA replication and protein synthesis via upregulation of Heme Oxygenase-1 (HO-1). | researchgate.net |
| Hepatitis C Virus (HCV) | Replication | Inhibits the viral NS3/4A protease. | researchgate.net |
In addition to directly targeting viruses, andrographolide modulates the host's immune system to combat viral infections. It can reduce the excessive inflammation often caused by viral infections, which contributes significantly to tissue damage. For instance, in infections with influenza viruses like H1N1, H5N1, and H9N2, andrographolide reduces the expression of pro-inflammatory cytokines and chemokines, thereby lessening lung pathology. researchgate.net It has been shown to ameliorate H1N1-induced cell mortality by inhibiting the activation of the retinoic acid-inducible gene-I (RIG-I)-like receptor (RLR) signaling pathway, a key sensor of viral RNA. nih.gov Furthermore, andrographolide can enhance certain aspects of the immune response, such as the activity of cytotoxic T cells and Natural Killer (NK) cells, which are crucial for eliminating virus-infected cells. nih.gov
Mechanisms of Anticancer Activity
Andrographolide exerts anticancer effects against various cancer cell lines by inducing programmed cell death, a process known as apoptosis. researchgate.net
Apoptosis is a tightly regulated process essential for removing damaged or cancerous cells. Andrographolide triggers this process through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. A key feature of apoptosis is the activation of a cascade of cysteine proteases called caspases.
Andrographolide treatment has been shown to induce the activation of initiator caspases, such as caspase-8 (central to the extrinsic pathway) and caspase-9 (central to the intrinsic pathway). researchgate.net The activation of these initiator caspases leads to the subsequent cleavage and activation of executioner caspases, including caspase-3 and caspase-7. researchgate.net Activated caspase-7 can cleave substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net
The intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Andrographolide shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream apoptotic cascade. This mechanism has been observed in various cancer types, including breast cancer, osteosarcoma, and prostate cancer cells.
Table 3: Pro-Apoptotic Mechanisms of Andrographolide in Cancer Cells
| Cancer Cell Type | Key Apoptotic Events | Specific Proteins Modulated | Reference(s) |
|---|---|---|---|
| Breast Cancer (MCF-7, MDA-MB-231) | Apoptosis induction, Caspase activation | ↓ Bcl-2, ↑ Bax, Cleaved Caspase-3, Cleaved Caspase-9 | |
| Osteosarcoma | Caspase-mediated apoptosis | Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9 | |
| Prostate Cancer (PC-3) | Cell cycle arrest, Caspase activation | ↑ Caspase-8, ↑ Caspase-9, ↑ Bax | nih.gov |
| Glioma (C6) | ROS-mediated apoptosis | Activation of ERK-p53-Caspase 7-PARP pathway | researchgate.net |
| Gastric Cancer (AGS, SNU638) | Sensitization to TRAIL-induced apoptosis | Activation of Caspase-3, Caspase-8, Caspase-9 |
Cell Cycle Arrest Induction
Andrographolide has been shown to exert significant effects on the cell cycle of cancerous cells, primarily by inducing cell cycle arrest at the G2/M phase. This disruption of the normal cell division process is a key mechanism behind its anti-cancer properties.
In human melanoma cell lines, Andrographolide treatment leads to a significant increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phases. nih.gov This G2/M arrest has also been observed in human glioblastoma cells (DBTRG-05MG), where the accumulation of cells in this phase is concentration-dependent. researchgate.net Similarly, studies on head and neck squamous cell carcinoma (HNSCC) cells (UM-SCC-22B and Cal 33) demonstrate that Andrographolide causes G2/M phase arrest at concentrations ranging from 5 to 25 μM. mdpi.com This effect is also evident in prostate cancer cells (PC-3) and human hepatoma (HepG2) cells. nih.govjst.go.jpeurekaselect.com
The molecular basis for this G2/M arrest involves the modulation of key regulatory proteins. Andrographolide treatment has been found to downregulate the protein levels of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), a complex crucial for the G2 to M transition. mdpi.comeurekaselect.com In HNSCC cells, this downregulation was significant, reaching up to 80%. mdpi.com Furthermore, Andrographolide can enhance the expression of CDK inhibitors (CDKI) such as Cip1/p21 and Kip1/p27, which further contributes to halting the cell cycle. mdpi.com
Table 1: Effect of Andrographolide on Cell Cycle Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Molecular Targets | Reference(s) |
|---|---|---|---|---|
| C8161, A375 | Malignant Melanoma | G2/M Arrest | - | nih.govbenthamdirect.comresearchgate.net |
| DBTRG-05MG | Glioblastoma | G2/M Arrest | Induces ERK1/2, c-Myc, p53 | researchgate.netnih.gov |
| UM-SCC-22B, Cal 33 | Head and Neck Squamous Cell Carcinoma | G2/M Arrest | Downregulates Cyclin B1, CDK1; Upregulates p21, p27 | mdpi.com |
| PC-3 | Prostate Cancer | G2/M Arrest | Downregulates CDK1 | jst.go.jpeurekaselect.com |
| HepG2 | Hepatocellular Carcinoma | G2/M Arrest | - | nih.govresearchgate.netbenthamdirect.com |
| SW-480 | Colon Cancer | G0/G1 Arrest | Downregulates NOTCH 1, JAGGED 1 | documentsdelivered.comnih.gov |
Inhibition of Cell Proliferation
A direct consequence of inducing cell cycle arrest is the inhibition of cell proliferation, a hallmark of cancer. Andrographolide has consistently demonstrated potent anti-proliferative activity across a diverse range of cancer cell types.
In human melanoma cells, Andrographolide potently inhibits cell proliferation. nih.govbenthamdirect.comresearchgate.net Studies on human glioblastoma (DBTRG-05MG) and breast cancer (MCF-7 and MDA-MB-231) cell lines show that this inhibitory effect is both concentration- and time-dependent. researchgate.netnih.gov For instance, in lens epithelial cells, a model for posterior capsule opacification, Andrographolide significantly curtails proliferation. nih.gov This anti-proliferative capacity has also been documented in colon cancer, prostate cancer, and human T-cell acute lymphoblastic leukemia Jurkat cells. researchgate.netbenthamdirect.com
The mechanisms underlying this inhibition are multifaceted. Beyond cell cycle arrest, Andrographolide can suppress the expression of proteins essential for cell growth and survival. For example, in breast cancer cells, its anti-proliferative effect is linked to the downregulation of the estrogen receptor alpha (ERα) and key components of the PI3K/Akt/mTOR signaling pathway. nih.gov
Modulation of Growth Factor and Angiogenesis Pathways (e.g., PI3K/Akt, OPN, VEGF)
Andrographolide exerts significant control over signaling pathways that are fundamental to tumor growth, survival, and the formation of new blood vessels (angiogenesis).
PI3K/Akt Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a critical pro-survival pathway often hyperactivated in cancer. Andrographolide has been shown to suppress this pathway in various cancer models. nih.govjnu.edu.cn In breast cancer cells, it inhibits the PI3K/Akt/mTOR signaling cascade. nih.govmedcraveonline.com This inhibition prevents the phosphorylation of Akt, a key downstream effector, thereby reducing cell proliferation and migration in lens epithelial cells. nih.gov In macrophages, Andrographolide-induced increases in AMPK phosphorylation are associated with an inhibition of MAPK, ERK1/2, p38, and JNK, which can be linked to the PI3K/Akt pathway. documentsdelivered.com
Osteopontin (OPN) and Vascular Endothelial Growth Factor (VEGF): OPN and VEGF are crucial pro-angiogenic molecules that facilitate tumor growth and metastasis. Andrographolide effectively downregulates the expression of both. In breast cancer models, the anti-tumor and anti-angiogenic activity of Andrographolide is correlated with the inhibition of OPN and VEGF expression. nih.govnih.gov This suppression is mediated through the downregulation of the PI3K/Akt signaling pathway. nih.govresearchgate.netnih.gov By inhibiting VEGF, Andrographolide can block the VEGFA/VEGFR2 signaling cascade, which is essential for angiogenesis. This leads to a reduction in tumor vessel counts and inhibits VEGFA-induced angiogenic responses both in vitro and in vivo. Further studies have shown that Andrographolide can also inhibit angiogenesis by targeting the miR-21-5p/TIMP3 signaling pathway.
Table 2: Andrographolide's Modulation of Angiogenesis Pathways
| Pathway/Molecule | Cancer/Cell Type | Effect of Andrographolide | Mechanism | Reference(s) |
|---|---|---|---|---|
| PI3K/Akt/mTOR | Breast Cancer, Lung Cancer, Macrophages | Inhibition | Downregulation of pathway components (PI3K, p-mTOR) | nih.govnih.govmedcraveonline.com |
| VEGF/VEGFR2 | Breast Cancer, Hepatocellular Carcinoma | Inhibition | Blocks VEGFA-induced phosphorylation of VEGFR2 and MAPKs | medcraveonline.com |
| Osteopontin (OPN) | Breast Cancer | Inhibition | Downregulation via PI3K/Akt pathway suppression | nih.govresearchgate.netnih.gov |
| miR-21-5p/TIMP3 | Endothelial Cells | Inhibition | Inhibits miR-21-5p expression, leading to increased TIMP3 |
Autophagy Modulation and Reactive Oxygen Species Induction
Andrographolide influences two critical cellular processes: autophagy and the generation of reactive oxygen species (ROS), both of which have complex, context-dependent roles in cancer.
Reactive Oxygen Species (ROS) Induction: Andrographolide treatment has been shown to induce the production of ROS in cancer cells. In colon cancer cells, the induction of ROS is a key mechanism leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This increase in ROS can also down-regulate cell cycle progression and cell survival pathways. In human neutrophils, Andrographolide prevents ROS production induced by fMLP, suggesting a cell-type-specific effect. This is achieved, at least in part, by modulating a Protein Kinase C (PKC)-dependent pathway. documentsdelivered.com Studies in yeast have also confirmed that Andrographolide induces ROS elevation and lipid peroxidation. In some contexts, Andrographolide's antioxidant properties are highlighted, where it can activate the transcription factor Nrf2, leading to the expression of antioxidant enzymes.
Effects on Specific Oncogenic Signaling (e.g., Notch, Wnt/β-catenin, Ras)
Andrographolide has been demonstrated to interfere with several key signaling pathways that are commonly hijacked by cancer cells to drive their growth and survival.
Notch Signaling: The Notch pathway is crucial for cell-to-cell communication and is often dysregulated in cancer. Andrographolide has been found to repress the Notch signaling pathway in colon cancer (SW-480) cells by decreasing the expression of key components like NOTCH1 and its ligand, JAGGED1. documentsdelivered.comnih.govmedcraveonline.com This inhibition is a potential mechanism for its growth-constraining effects. documentsdelivered.com In prostate cancer bone metastasis cells, Andrographolide also significantly inhibits the expression of Notch-1, Hes-1, and the Notch intracellular domain (NICD).
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers like colorectal cancer. Andrographolide can modulate this pathway. One study reported it as a potent activator of the canonical Wnt pathway through non-ATP competitive inhibition of GSK-3β, a key negative regulator of the pathway. nih.gov Conversely, an analogue of Andrographolide was shown to exert inhibitory effects on β-catenin transcription and decrease the protein expression of its active form in colorectal cancer cells, independent of GSK-3β.
Ras Signaling: Ras proteins are molecular switches that, when mutated, become oncogenic and drive a significant fraction of human tumors. Andrographolide and its derivatives have been shown to directly target Ras. They bind to transient pockets on K-Ras, inhibiting the exchange of GDP for GTP, which is essential for Ras activation. This action blocks both wild-type and oncogenic K-Ras signaling. Furthermore, combining Andrographolide with radiation has been shown to synergistically inhibit the migration and invasion of Ras-transformed cells by suppressing ERK-mediated MMP-2 activity.
Immunomodulatory Mechanisms
Andrographolide possesses significant immunomodulatory properties, influencing the activity of various immune cells that play critical roles in both inflammation and the anti-tumor response.
Regulation of Immune Cell Responses (e.g., T-lymphocytes, Neutrophils, Macrophages, Dendritic Cells)
T-lymphocytes: Andrographolide can effectively down-modulate adaptive immune responses by interfering with T-cell activation. It has been shown to inhibit T-cell proliferation and the release of cytokines like IL-2 and IFN-γ in response to stimulation. benthamdirect.comjnu.edu.cn This effect is partly due to its impact on antigen-presenting cells. In T-cell acute lymphoblastic leukemia (T-ALL), Andrographolide induces apoptosis by downregulating the PI3K/AKT pathway and upregulating the p38 MAPK pathway. benthamdirect.com
Neutrophils: Andrographolide modulates several functions of neutrophils. It can inhibit their migration and the formation of neutrophil extracellular traps (NETs), which are implicated in inflammatory conditions. documentsdelivered.com In human neutrophils, it prevents the production of reactive oxygen species (ROS) and down-regulates the expression of the Mac-1 integrin, which is essential for their adhesion and transmigration during inflammation. In the context of inflammatory diseases like rheumatoid arthritis, Andrographolide can accelerate the apoptosis of activated neutrophils, helping to resolve inflammation.
Macrophages: Andrographolide regulates the activation and polarization of macrophages. It can attenuate both classically activated (M1) and alternatively activated (M2) macrophage phenotypes. Specifically, it inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and TNF-α in activated macrophages by suppressing the activation of NF-κB. documentsdelivered.com It also decreases the ratio of M1 to M2 cytokines (IL-12/IL-10), indicating a shift towards a less inflammatory state.
Table 3: Immunomodulatory Effects of Andrographolide on Immune Cells
| Immune Cell Type | Key Effects | Underlying Mechanisms | Reference(s) |
|---|---|---|---|
| T-lymphocytes | Inhibition of proliferation and cytokine release (IL-2, IFN-γ) | Interference with DC antigen presentation; Downregulation of PI3K/Akt pathway | benthamdirect.comjnu.edu.cn |
| Neutrophils | Inhibition of migration, ROS production, and NETosis; Induction of apoptosis | Downregulation of Mac-1 integrin; Modulation of PKC-dependent pathway | documentsdelivered.com |
| Macrophages | Attenuation of M1/M2 activation; Inhibition of NO and TNF-α production | Suppression of NF-κB activation; Decreased IL-12/IL-10 ratio | documentsdelivered.com |
| Dendritic Cells | Interference with maturation and antigen presentation | - | jnu.edu.cn |
Cytokine Production Modulation for Immunoregulation
Andrographolide exerts significant immunomodulatory effects by regulating the production of various cytokines. Its primary mechanism involves the suppression of pro-inflammatory cytokines while in some contexts, promoting anti-inflammatory ones. researchgate.netmsptm.org Research demonstrates that andrographolide can substantially inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophages. nih.govfrontiersin.org This inhibition is achieved by suppressing the activation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
Studies on murine models of malarial infection have shown that andrographolide treatment significantly decreases the serum level of the pro-inflammatory cytokine Interferon-gamma (IFN-γ). msptm.org Concurrently, it increases the levels of anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4). researchgate.netmsptm.org This shift in cytokine balance from a pro-inflammatory to an anti-inflammatory profile is a cornerstone of its immunoregulatory action. msptm.org
Further investigation into macrophage polarization reveals that andrographolide can attenuate both classically activated (M1) and alternatively activated (M2) macrophage responses. nih.gov It decreases the mRNA levels of M1-related cytokines (TNF-α, IL-12, IL-1β) and M2-related cytokines (IL-10). nih.gov By reducing the IL-12/IL-10 ratio, andrographolide modulates macrophage phenotypic polarization, thereby controlling both innate and adaptive immune responses. nih.gov
Table 1: Effect of Andrographolide on Cytokine Production
| Cytokine | Effect | Cellular/Animal Model | Reference |
|---|---|---|---|
| TNF-α | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.gov |
| IL-6 | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.gov |
| IL-1β | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.govwaocp.org |
| IFN-γ | Decrease | P. berghei NK65-infected mice | msptm.org |
| IL-10 | Increase | P. berghei NK65-infected mice | msptm.org |
| IL-4 | Increase | P. berghei NK65-infected mice | msptm.org |
| IL-12 | Inhibition | Murine Macrophages | nih.gov |
Mechanisms in Organ-Specific Pharmacological Actions
Hepatoprotective Mechanisms (e.g., Anti-fibrotic, Anti-steatotic)
Andrographolide demonstrates significant hepatoprotective effects, particularly against nonalcoholic fatty liver disease (NAFLD), through its anti-steatotic and anti-fibrotic actions. nih.govdntb.gov.ua Its anti-steatotic mechanism involves the regulation of lipid metabolism and transport within the liver. nih.govspringermedizin.de Studies have revealed that andrographolide can ameliorate hepatic steatosis by suppressing the expression of fatty acid transport protein 2 (FATP2). nih.govspringermedizin.de This downregulation of FATP2 reduces the uptake of fatty acids into liver cells, thereby preventing excessive lipid accumulation. nih.gov Overexpression of FATP2 has been shown to abolish this lipid-lowering effect of andrographolide in vitro. nih.gov
In addition to inhibiting fatty acid uptake, andrographolide also attenuates lipogenesis and cholesterol synthesis by regulating sterol regulatory element-binding proteins (SREBPs). nih.gov In high-fat diet (HFD)-fed mice, andrographolide administration significantly prevented hepatic steatosis and attenuated obesity and metabolic syndrome. nih.govdntb.gov.ua Furthermore, derivatives of andrographolide, such as 19-propionyl isoandrographolide (B12420448) (IAN-19P), have been shown to lower intracellular triglyceride content and upregulate the expression of key fatty acid oxidation genes like PPARα and CPT-1. nih.gov
The anti-fibrotic activity of andrographolide is linked to its potent anti-inflammatory properties. It has been shown to reduce liver inflammation and fibrosis by inhibiting the NF-κB signaling pathway, which in turn decreases the expression of pro-inflammatory cytokines like IL-1β in the liver. researchgate.net
Table 2: Hepatoprotective Effects of Andrographolide and its Derivatives
| Parameter | Effect | Model | Reference |
|---|---|---|---|
| Hepatic Steatosis | Attenuated | High-Fat Diet-fed Mice | nih.gov |
| FATP2 Expression | Reduced | Oleic acid-treated LO2 cells & HFD-fed mice | nih.gov |
| Plasma Lipids (TC, TG) | Lowered | High-Fat Diet-fed Rats | nih.gov |
| Plasma Transaminases | Lowered | High-Fat Diet-fed Rats | nih.gov |
| PPARα Expression | Upregulated | High-Fat Diet-fed Rats | nih.gov |
Neuroprotective Mechanisms (e.g., Anti-oxidative, Cognitive Enhancement)
Andrographolide exhibits neuroprotective properties through its ability to cross the blood-brain barrier and exert anti-inflammatory and anti-oxidative effects. nih.govnih.gov Its mechanism of action in the central nervous system (CNS) involves the suppression of neuroinflammation. nih.gov In models of cerebral ischemia, andrographolide has been found to reduce brain infarct volume. nih.govnih.gov This neuroprotection is attributed to its ability to inhibit the activation of microglia, the resident immune cells of the brain. nih.gov
The anti-inflammatory effect is mediated by the suppression of NF-κB activation, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In models of Alzheimer's disease, andrographolide not only reduces the aggregation of amyloid-beta (Aβ) peptides but also suppresses the microglia-mediated production of pro-inflammatory cytokines and reverses decreases in synaptic proteins. nih.gov
Table 3: Neuroprotective Actions of Andrographolide
| Mechanism | Effect | Model System | Reference |
|---|---|---|---|
| Neuroinflammation | Inhibition of microglia activation | Rat model of permanent cerebral ischaemia | nih.gov |
| Cytokine Production | Reduction of TNF-α and IL-1β | Rat model of permanent cerebral ischaemia | nih.gov |
| Aβ Aggregation | Reduction | Alzheimer's disease models | nih.gov |
| Synaptic Dysfunction | Reversal of deficits | Alzheimer's disease models | nih.gov |
| Cognitive Impairment | Inhibition | Diabetes-induced cognitive impairment models | nih.gov |
Cardioprotective Mechanisms (e.g., Anti-atherosclerotic, Endothelial Function)
Andrographolide provides cardioprotection through multiple mechanisms, primarily by combating atherosclerosis and improving endothelial function. amegroups.orgthieme-connect.com Atherosclerosis, a chronic inflammatory disease, is a major cause of coronary heart disease (CHD). amegroups.orgthieme-connect.com Andrographolide exerts anti-atherosclerotic effects by reducing the accumulation of lipids in blood vessels. researchgate.net In animal models of CHD, it has been shown to decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). amegroups.orgamegroups.cn It also inhibits the formation of foam cells from macrophages by reducing the uptake of oxidized LDL (oxLDL) and suppressing the NLRP3 inflammasome pathway. thieme-connect.comresearchgate.net
Table 4: Cardioprotective Effects of Andrographolide
| Parameter | Effect | Animal Model | Reference |
|---|---|---|---|
| Total Cholesterol (TC) | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |
| Triglycerides (TG) | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |
| LDL-C | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |
| HDL-C | Increased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |
| Nitric Oxide (NO) | Increased | High-Fat Diet-fed Mice | thieme-connect.com |
| Endothelin-1 (B181129) (ET-1) | Reduced | High-Fat Diet-fed Mice | thieme-connect.com |
| Atherosclerotic Plaques | Reduced | Apolipoprotein E-knockout mice | researchgate.net |
Antimalarial Mechanisms (e.g., Plasmodium Inhibition, Resistance Modulation)
Andrographolide demonstrates potent antimalarial activity through direct inhibition of the Plasmodium parasite and modulation of the host's immune response. researchgate.netbiomedpharmajournal.org In vitro studies have shown that andrographolide effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. msptm.orgbiomedpharmajournal.org Its inhibitory action targets various stages of the parasite's life cycle, including the invasion of red blood cells by merozoites. biomedpharmajournal.orgnih.gov
A key aspect of its mechanism is the modulation of the host's immune response to the infection. researchgate.netmsptm.org Malarial pathogenesis often involves an overproduction of pro-inflammatory cytokines. msptm.org Andrographolide treatment helps to balance this by significantly decreasing the level of pro-inflammatory IFN-γ and increasing the levels of anti-inflammatory cytokines IL-10 and IL-4. researchgate.netmsptm.org This immunomodulatory effect is believed to be a consequence of inhibiting host glycogen synthase kinase-3β (GSK3β) and the subsequent suppression of NF-κB activation. researchgate.netmsptm.org
Furthermore, andrographolide has shown potential in modulating drug resistance. nih.gov Studies have indicated that it can ameliorate the resistance of the parasite to chloroquine, a common antimalarial drug. nih.gov This effect may be due to an indirect inhibition of hemozoin formation within the parasite, a critical detoxification process for Plasmodium. nih.gov
Table 5: In Vitro Antimalarial Activity of Andrographolide
| Parasite Strain | IC₅₀ (µM) | Activity | Reference |
|---|---|---|---|
| P. falciparum 3D7 | 13.70 ± 0.71 | Strong and selective | msptm.org |
| P. falciparum 3D7 | 9.67 ± 0.75 | Good potency | nih.gov |
| P. falciparum K1 (resistant) | 8.01 ± 0.887 | Good potency | nih.gov |
Antidiabetic Mechanisms (e.g., Glucose Metabolism Regulation, α-Glucosidase Inhibition)
Andrographolide exhibits antidiabetic properties through several mechanisms, including the regulation of glucose metabolism and the inhibition of carbohydrate-digesting enzymes. frontiersin.orgnih.gov One of its primary actions is the inhibition of α-glucosidase and α-amylase, key enzymes responsible for the breakdown of carbohydrates into absorbable glucose in the small intestine. nih.govtexilajournal.com By inhibiting these enzymes, andrographolide can delay glucose absorption and reduce postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov In vitro studies have demonstrated its inhibitory effects in a concentration-dependent manner. nih.govtexilajournal.com
Beyond enzyme inhibition, andrographolide positively influences glucose metabolism. It has been shown to increase glucose uptake in 3T3-L1 adipocyte cells. frontiersin.org It also offers protection to pancreatic β-cells, which are responsible for insulin (B600854) production. frontiersin.org Some derivatives of andrographolide have been found to lower blood glucose, increase insulin secretion, and prevent the loss and dysfunction of β-cells. frontiersin.org This is partly achieved by modulating insulin resistance through the suppression of the TNF-α induced activation of the NF-κB signaling pathway. frontiersin.org In diabetic rat models, treatment with andrographolide significantly reduced peak blood glucose levels after oral administration of starch and sucrose. nih.gov
Table 6: Enzyme Inhibitory Activity of Andrographolide
| Enzyme | IC₅₀ (mg/ml) | Model | Reference |
|---|---|---|---|
| α-Glucosidase | 11.0 ± 0.28 | In vitro assay | nih.gov |
| α-Amylase | 11.3 ± 0.29 | In vitro assay | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 19-propionyl isoandrographolide (IAN-19P) |
| Andrographolide |
| Amyloid-beta (Aβ) |
| Chloroquine |
| Cholesterol |
| Corticosterone |
| Endothelin-1 (ET-1) |
| Glucose |
| Interferon-gamma (IFN-γ) |
| Interleukin-10 (IL-10) |
| Interleukin-12 (IL-12) |
| Interleukin-1β (IL-1β) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Nitric oxide (NO) |
| Plasminogen activator inhibitor-1 (PAI-1) |
| Prostacyclin-I2 (PGI2) |
| Thromboxane (B8750289) A2 (TXA2) |
| Tissue plasminogen activator (t-PA) |
| Triglyceride |
Andrographolide Derivatives: Synthesis and Structure Activity Relationships
Synthetic Strategies for Andrographolide (B1667393) Modification
The chemical architecture of andrographolide, which includes three hydroxyl groups at positions C-3, C-14, and C-19, an α,β-unsaturated γ-butyrolactone ring, and two double bonds, offers multiple sites for modification. epa.govcityu.edu.hk The goal of these modifications is often to improve bioavailability, potency, and selectivity. benthamdirect.com
Chemical Derivatization at Specific Functional Groups (e.g., Hydroxyls, Lactone Ring)
The hydroxyl groups and the lactone ring are common targets for chemical derivatization. The three hydroxyls—secondary at C-3, primary at C-19, and allylic at C-14—exhibit different reactivity, allowing for selective modifications. epa.gov
A frequent strategy involves the protection of the C-3 and C-19 hydroxyls, often as an isopropylidene or benzylidene acetal, to allow for specific reactions at the C-14 hydroxyl group. ugm.ac.idugm.ac.id This remaining hydroxyl group can then be treated with reagents like acid anhydrides or acid chlorides to form various ester derivatives. ugm.ac.idugm.ac.id For instance, esterification at the C-14 position with propiolic acid, followed by a 1,3-dipolar cycloaddition reaction, has been used to create novel 14α-O-(andrographolide-3-substitutedisoxazole-5-carboxylate) derivatives. tandfonline.com Similarly, researchers have synthesized C-14 alkoxy derivatives by reacting alkyl halides at this position after protecting the other two hydroxyls. nih.gov
Modifications of the α,β-unsaturated γ-butyrolactone moiety are also crucial, as this group is often implicated in the compound's biological activity through Michael addition reactions with biological nucleophiles like cysteine residues in proteins. cityu.edu.hkmdpi.com Studies have explored how changes to this ring system affect activity, with some modifications leading to a significant decrease in effects like NFκB inhibition, highlighting the importance of the Michael acceptor capability. mdpi.com
Semi-synthetic Approaches
Semi-synthetic approaches leverage the natural andrographolide skeleton to build more complex analogues through multi-step reaction sequences. These methods provide access to a diversity of structures that would be difficult to achieve through simple derivatization. researchgate.net
One such approach involves tandem reactions to create 17-amino-8-epi-isoandrographolide analogues. nih.gov Another innovative strategy is the use of late-stage functionalization (LSF) via a photo-catalyzed intramolecular hydroamination reaction. This method was employed to transform the andrographolide scaffold into novel tricyclic aza-andrographolide derivatives, incorporating a nitrogen atom into the core structure and expanding its chemical diversity. acs.orgnih.gov
Protecting and deprotecting functional groups in a strategic sequence is a cornerstone of many semi-synthetic routes. For example, the synthesis of isoxazole-ester derivatives at C-14 involves an initial selective esterification using a protection and deprotection strategy to ensure the modification occurs at the desired hydroxyl group. tandfonline.com These elaborate approaches allow for precise control over the final molecular architecture, enabling detailed structure-activity relationship (SAR) studies.
Biological Activities of Andrographolide Analogues
The primary motivation for synthesizing andrographolide derivatives is to optimize the potent but sometimes limited biological activities of the parent compound. benthamdirect.com Research has successfully produced analogues with significantly improved performance in anti-inflammatory, antiviral, and anticancer assays. epa.gov
Enhanced Anti-inflammatory Potency
Andrographolide itself possesses notable anti-inflammatory properties, largely attributed to its ability to inhibit the NF-κB signaling pathway. mdpi.comepa.govmdpi.com However, several of its derivatives have demonstrated even greater potency.
Studies have shown that isoandrographolide (B12420448) and 14-deoxyandrographolide (B149799) exhibit stronger anti-inflammatory activity in vivo than the parent compound in models such as egg white-induced rat paw edema. nih.govtandfonline.com The structural changes, specifically the introduction of a tetrahydrofuran (B95107) ring and a cyclic olefinic bond, appear crucial for this enhanced activity. nih.govtandfonline.com Another approach to improving the therapeutic profile involves sulfonation of andrographolide, which not only improves aqueous solubility but also maintains potent anti-inflammatory effects, as demonstrated in a zebrafish inflammation model. benthamscience.com In contrast, modifications that eliminate the Michael acceptor capability of the lactone ring can drastically reduce anti-inflammatory activity, confirming the importance of this functional group. mdpi.com
| Compound/Derivative | Anti-inflammatory Model | Finding | Citation |
| Isoandrographolide | Egg white-induced rat paw edema | Stronger activity than andrographolide | nih.govtandfonline.com |
| 14-Deoxyandrographolide | Egg white-induced rat paw edema | Stronger activity than andrographolide | nih.govtandfonline.com |
| Sulfonated Derivatives | Zebrafish inflammation model | Maintained anti-inflammatory efficacy with improved solubility | benthamscience.com |
| Compound 5 (Lactone modified) | NFκB transcriptional activity assay | Showed the best inhibition among nine tested derivatives | mdpi.com |
Improved Antiviral Efficacy
Andrographolide and its derivatives have shown broad-spectrum antiviral properties. nih.govnih.gov Semi-synthetic modifications have yielded compounds with enhanced activity against a range of viruses. tjnpr.org
For example, 14-deoxy-11,12-didehydroandrographolide (B31429) has been found to be effective at inhibiting the replication of the influenza A virus, herpes simplex virus-1 (HSV-1), and HIV. nih.gov Another synthetic derivative, 14-alpha-lipoyl andrographolide (AL-1), demonstrated potent activity against several influenza A subtypes, including H1N1, H9N2, and the avian H5N1 strain, by interfering with the viral hemagglutinin protein. researchgate.net More recently, a series of tricyclic aza-andrographolide derivatives, synthesized via late-stage hydroamination, were found to be potent inhibitors of human coronavirus 229E (HCoV-229E) in cell-based assays. acs.orgnih.gov
| Derivative | Target Virus | Key Finding | Citation |
| 14-Deoxy-11,12-didehydroandrographolide | Influenza A, HSV-1, HIV | Effective in inhibiting viral replication | nih.gov |
| 14-alpha-lipoyl andrographolide (AL-1) | Influenza A (H1N1, H9N2, H5N1) | Potent antiviral agent; interferes with viral hemagglutinin | researchgate.net |
| Tricyclic aza-andrographolide derivatives | Human Coronavirus (HCoV-229E) | Potent inhibition of virus in CPE assays | acs.orgnih.gov |
| Neoandrographolide | Herpes Simplex Virus-1 (HSV-1) | Showed virucidal activity without significant cytotoxicity | nih.gov |
Optimized Anticancer Profiles
The anticancer potential of andrographolide is one of the most extensively studied areas, with derivatives showing enhanced cytotoxicity and improved mechanisms of action against numerous cancer cell lines. mdpi.comnih.govnih.gov Modifications at nearly all reactive sites have been explored to optimize these properties. nih.gov
Derivatives with modifications at the C-17 hydroxyl group, such as those bearing a para-methoxyphenylacetyl ester, have shown high efficacy against lung (A549), prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.gov The introduction of a 1,2,3-triazole ring system has also yielded compounds with significant antiproliferative activity, with IC₅₀ values often below 10 µM. mdpi.com Esterification at C-14 with halogenated compounds resulted in analogues with significant cytotoxicity against renal (HEK-293) and breast (MCF-7) cancer cells, while showing low toxicity to normal cells. mdpi.comjohnshopkins.edu Furthermore, C-12 substituted derivatives, such as 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide, have emerged as highly potent compounds against colon cancer cells (HCT-116) with a GI₅₀ value of 0.85 μM. mdpi.com These enhanced anticancer effects are often linked to the induction of cell cycle arrest and apoptosis. mdpi.comnih.govjohnshopkins.edu
| Derivative Class/Example | Modification Site(s) | Tested Cancer Cell Lines | Key Finding/Activity | Citation |
| C-17 Ester Analogues | C-17 | A549 (lung), PC-3 (prostate) | Non-protected variant showed IC₅₀ of 3.5 μM against A549 | nih.gov |
| 14α-O-Ester Analogues | C-14 | HEK-293 (renal), MCF-7 (breast) | Halogenated esters showed significant cytotoxicity and apoptotic properties | mdpi.comjohnshopkins.edu |
| C-12 Substituted Analogues | C-12, C-3, C-19 | HCT-116 (colon) | 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide had GI₅₀ of 0.85 μM | mdpi.com |
| 1,2,3-Triazole Derivatives | C-3, C-19 | PANC-1 (pancreatic), HCT116 (colon) | Most compounds showed IC₅₀ values lower than 10 µM | mdpi.com |
| 17-Amino-8-epi-isoandrographolide Analogues | C-8, C-17 | ASK (cancer cell) | Showed strong and selective cytotoxic activity | nih.gov |
Other Modified Pharmacological Profiles (e.g., α-glucosidase inhibition)
While andrographolide is renowned for its anti-inflammatory and anticancer properties, recent research has focused on modifying its structure to explore other pharmacological activities, notably as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. nih.govfrontiersin.org The natural diterpenoid andrographolide itself has been shown to exhibit α-glucosidase inhibitory effects in a concentration-dependent manner. frontiersin.org This has spurred the synthesis of numerous derivatives to enhance this activity, leading to the discovery of potent α-glucosidase inhibitors. nih.govnih.gov
A significant body of research has been dedicated to the semi-synthesis of andrographolide analogs with improved α-glucosidase inhibitory potential. nih.gov Modifications have been systematically introduced at various positions of the andrographolide scaffold to understand their influence on the inhibitory activity. These synthetic efforts have resulted in the identification of several derivatives with significantly lower IC50 values compared to the parent compound and even the clinically used drug, acarbose (B1664774). researchgate.net
For instance, a series of novel analogs were synthesized by modifying the lactone moiety of andrographolide. researchgate.net Among these, 14-deoxy-11,12-didehydro-15-(4-ethoxybenzylidene)andrographolide demonstrated a noteworthy IC50 value of 160 ± 5.1 μM, which is a considerable improvement over acarbose (IC50 value of 390 ± 8.1 μM). researchgate.net Another derivative, 14-deoxy-11,12-didehydro-3,19-(2′-hydroxybenzylidene)-15-(2-hydroxybenzylidene) andrographolide, which incorporates a 1,3-dioxane (B1201747) moiety at the C(3) and C(19) positions, also displayed good inhibition with an IC50 of 260 ± 13 μM. researchgate.net
Furthermore, the nicotination of the 3,19-hydroxyl groups in 15-alkylidene andrographolide derivatives was found to be advantageous for α-glucosidase inhibition. nih.govdocumentsdelivered.com A particularly potent inhibitor from this series is 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide, which exhibited a very low IC50 value of 6 μM. nih.govdocumentsdelivered.com These findings underscore the potential of andrographolide as a scaffold for developing new and effective α-glucosidase inhibitors.
Table 1: α-Glucosidase Inhibitory Activity of Selected Andrographolide Derivatives
| Compound Name | Modification | IC50 (µM) |
|---|---|---|
| Andrographolide | Parent Compound | - |
| Acarbose | Standard Drug | 390 ± 8.1 researchgate.net |
| 14-deoxy-11,12-didehydro-15-(4-ethoxybenzylidene)andrographolide | Modification at the lactone moiety | 160 ± 5.1 researchgate.net |
| 14-deoxy-11,12-didehydro-3,19-(2′-hydroxybenzylidene)-15-(2-hydroxybenzylidene) andrographolide | Introduction of a 1,3-dioxane moiety at C(3) and C(19) | 260 ± 13 researchgate.net |
| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide | Nicotination of 3,19-hydroxyls and modification at C-15 | 6 nih.govdocumentsdelivered.com |
Structure-Activity Relationship (SAR) Studies
The development of potent andrographolide derivatives as α-glucosidase inhibitors has been significantly guided by structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net These investigations have been instrumental in identifying the key structural features of the andrographolide molecule that are crucial for its biological activity and in understanding how specific modifications impact its inhibitory potential. nih.govnih.gov
Identification of Pharmacophore Features
SAR and QSAR analyses have revealed several key pharmacophoric features of andrographolide derivatives that are essential for their α-glucosidase inhibitory activity. nih.govnih.gov A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target.
The presence of hydrogen bond acceptors and/or donors is another critical pharmacophoric feature. nih.gov The models suggest that the active site of α-glucosidase may contain nucleophilic positions that can interact with the inhibitor through hydrogen bonding. nih.govup.pt The lactone ring and the hydroxyl groups on the andrographolide scaffold are likely key contributors to these interactions.
Furthermore, the electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, have been identified as important descriptors in QSAR models. nih.gov The positive effect of shape descriptors like PM3-LUMO suggests that the electronic characteristics of the molecule are crucial for its interaction with the enzyme's active site. nih.govup.pt
Impact of Specific Structural Modifications on Biological Activity
Specific structural modifications at different positions of the andrographolide molecule have been shown to have a profound impact on its α-glucosidase inhibitory activity.
Modifications at C-14 and C-15: The α,β-unsaturated γ-butyrolactone ring, particularly modifications at the C-14 and C-15 positions, is a critical determinant of activity. The introduction of 15-alkylidene substituents has been a successful strategy to enhance inhibitory potency. researchgate.netnih.gov For example, the synthesis of 15-p-chlorobenzylidene derivatives has led to highly potent compounds. nih.gov The removal of the allylic hydroxyl group at the C-14 position in some derivatives has also been shown to improve antimigratory effects in cancer cells, suggesting that modifications in this region can modulate different biological activities. mdpi.com
Modifications at C-3 and C-19: The hydroxyl groups at C-3 and C-19 are also important for activity. Esterification of these hydroxyls with various functional groups has been extensively explored. nih.gov The nicotination of both the C-3 and C-19 hydroxyl groups has been found to be particularly favorable for α-glucosidase inhibition, as seen in the highly potent 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide. nih.govdocumentsdelivered.com Protecting these hydroxyls as acetals has also been investigated. nih.gov
Modifications at the C-8 to C-17 Ring: Isomerization of the double bond from the 8,17-position to the 8,9-position in 9-dehydro-17-hydro analogues has been shown to influence neuroprotective properties and could be a strategy to explore for other activities. mdpi.com
The systematic exploration of these structural modifications continues to provide valuable insights into the SAR of andrographolide derivatives, paving the way for the design of new analogs with enhanced and specific pharmacological profiles.
Analytical Methodologies for Andrographolide Quantification and Characterization in Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For andrographolide (B1667393), High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most widely utilized methods due to their high resolution and quantitative capabilities. scispace.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a precise and reproducible method for the quantification of andrographolide. nih.govbanglajol.info This technique uses a non-polar stationary phase (typically a C18 column) and a polar mobile phase to separate compounds based on their hydrophobicity. banglajol.infocore.ac.ukhueuni.edu.vn
Research has established various HPLC methods for andrographolide analysis. A common approach involves using a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. banglajol.infotsijournals.comtsijournals.com For instance, one method uses a mobile phase of water and methanol (35:65 v/v) with a C18 column, achieving a retention time of approximately 2.871 minutes at a flow rate of 1.5 mL/min. banglajol.infotsijournals.com Another study successfully quantified andrographolide using a mobile phase of methanol/acetonitrile/water (55/10/35, v/v/v) at a flow rate of 0.5 mL/min, with a retention time of 9.6 ± 0.03 minutes. hueuni.edu.vn The detection wavelength for andrographolide is typically set in the UV range of 223-229 nm, as it shows maximum absorbance in this region. core.ac.ukhueuni.edu.vntsijournals.com The development of rapid resolution liquid chromatography (RRLC) methods has further reduced analysis time to under 10 minutes. nih.gov
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Phenomenex C18 | Water: Acetonitrile (60:40 v/v) | 1.0 | 223 | 5.038 | tsijournals.com |
| RP-C18 | Methanol: Acetonitrile: Water (55:10:35 v/v/v) | 0.5 | 225 | 9.6 | hueuni.edu.vn |
| C18 | Water: Methanol (35:65 v/v) | 0.7 | 223 | Not Specified | banglajol.inforesearchgate.net |
| Phenomenex C18 (ODS) | 0.02 M KH2PO4 (pH 3.0): Acetonitrile (50:50 v/v) | 1.5 | 240 | 2.4 | core.ac.uk |
| XTerra® MS C18 | Methanol: Water (70:30 v/v) | 0.8 | 229 | Not Specified | impactfactor.org |
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and accuracy, making it suitable for quantifying chemical constituents in herbal drugs and formulations. scispace.comtjpr.org This method is valued for its simplicity, speed, and ability to analyze multiple samples simultaneously. nih.gov
For andrographolide analysis, HPTLC methods typically use pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net The mobile phase, or developing solvent system, is optimized to achieve good separation. A common solvent system consists of chloroform, toluene, and methanol in various ratios, such as 80:10:15 (v/v/v) or 66:26:8 (v/v/v). nih.govresearchgate.net After development, the plates are scanned using a densitometer at the maximum absorbance wavelength of andrographolide, which is around 228-235 nm. scispace.comresearchgate.net The Rf (retention factor) value for andrographolide in these systems is typically around 0.38 to 0.49. tjpr.orgresearchgate.net HPTLC has been successfully used for the simultaneous quantitative estimation of andrographolide and other related diterpenoids. nih.govscite.ai
| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rf Value | Reference |
|---|---|---|---|---|
| Pre-coated HPTLC GF254 silica-gel plate | Chloroform: Toluene: Methanol (80:10:15) | 366 (fluorescent) | Not Specified | nih.gov |
| TLC aluminium plates pre-coated with silica gel 60F-254 | Chloroform: Toluene: Methanol (66:26:8) | 229 | 0.49 | researchgate.net |
| Pre-coated silica gel 60 F254 Aluminium plates | Toluene: Ethyl Acetate: Formic Acid (50:30:05) | Not Specified | Not Specified | scispace.com |
| Pre-coated silica gel 60 GF254 aluminum plates | Toulene: Ethyl Acetate: Formic acid (5.4:4.5:0.5) | 235 | Not Specified | scispace.com |
| Not Specified | Chloroform: Methanol (90:10 v/v) | 228 | 0.38 | tjpr.org |
Spectroscopic Techniques
Spectroscopic methods are used to measure the interaction between electromagnetic radiation and a substance to determine its structure and concentration. UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques in the analysis of andrographolide.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of andrographolide. asianpubs.orgajpaonline.com The principle behind this technique is the measurement of the absorbance of UV or visible light by the analyte in a solution. Andrographolide exhibits a maximum absorbance (λmax) in the UV region, typically around 223-227 nm when measured in solvents like methanol. core.ac.ukiscientific.org
For enhanced specificity, particularly in complex mixtures like herbal extracts, colorimetric methods have been developed. One such method involves the reaction of andrographolide with picric acid in an alkaline medium (e.g., NaOH) to form a red-orange colored complex. ajpaonline.com This complex exhibits a λmax at a much higher wavelength in the visible region, around 479-481 nm, which minimizes interference from other compounds that absorb in the UV region. asianpubs.orgajpaonline.comscispace.com This approach allows for the determination of andrographolide content in polyphyto-formulations and nanoemulsions. asianpubs.orgscispace.com
| Method | Solvent/Reagent | Maximum Wavelength (λmax) | Reference |
|---|---|---|---|
| Direct UV | Methanol | 223 nm | core.ac.uk |
| Direct UV | Methanol: Water (50:50 v/v) | 321 nm | pharmahealthsciences.net |
| Colorimetric | Methanol with Picric acid & NaOH | 479 nm | asianpubs.orgscispace.com |
| Colorimetric | Methanol with Picric acid & NaOH | 481 nm | ajpaonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., qNMR, 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantitative analysis of compounds. phcogres.com Unlike chromatographic techniques, quantitative NMR (qNMR) does not always require a reference standard of the analyte itself; instead, a certified internal standard of a different compound can be used. iscientific.orgfrontiersin.org This simplifies sample preparation and can shorten analysis time. iscientific.orgphcogres.com
¹H NMR (proton NMR) has been successfully used to quantify andrographolide in herbal preparations. frontiersin.org The analysis is typically performed using a deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6). frontiersin.org Specific, well-resolved proton signals in the ¹H NMR spectrum of andrographolide are chosen for integration and quantification against the known concentration of an internal standard, such as maleic acid. frontiersin.org ¹H NMR and ¹³C NMR are also indispensable for the definitive structural characterization and confirmation of isolated andrographolide, with ¹³C NMR spectra showing 20 distinct signals corresponding to the carbon atoms in the molecule. researchgate.netimpactfactor.org
Method Validation Parameters for Analytical Purity and Content
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to guidelines established by bodies like the International Council for Harmonisation (ICH). nih.govpharmahealthsciences.net Validation assesses several key parameters to confirm the method's suitability for its intended purpose.
Key validation parameters include:
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. core.ac.ukasianpubs.org For HPLC and HPTLC methods, linearity is often established over a concentration range like 10-140 µg/mL or 200-1000 ng/spot, with a high correlation coefficient (r²) typically greater than 0.99. core.ac.ukresearchgate.net
Accuracy: Accuracy is the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure andrographolide standard is added to a sample and the percentage recovered is calculated. asianpubs.org Acceptable recovery is generally in the range of 97-104%. asianpubs.orgscispace.com
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). core.ac.ukmdpi.com Typically, an RSD of less than 2% is considered acceptable. core.ac.ukfrontiersin.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For HPTLC methods, LOD and LOQ for andrographolide have been reported as low as 3.5 ng and 11.7 ng, respectively. researchgate.net For HPLC, these values can be in the sub-µg/mL range. core.ac.uknih.gov
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, or temperature. core.ac.uk An RSD of less than 2% for the results under these varied conditions indicates good robustness. core.ac.uk
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or other compounds in a plant extract. pharmahealthsciences.net It is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank or placebo sample. core.ac.uk
| Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | 10-140 µg/mL | 97.83-99.67 | <2 | 0.128 µg/mL | 0.323 µg/mL | core.ac.uk |
| HPTLC | 200-1000 ng/spot | Not Specified | Not Specified | 3.5 ng | 11.7 ng | researchgate.net |
| HPTLC | 138.0-460.0 ng/spot | 98.0-100.5 | 1.0-1.4 | 9.6 ng/spot | 28.8 ng/spot | tjpr.org |
| UV-Vis | 30-80 µg/mL | 97.15-104.42 | 3.02-3.23 | 211 µg/mL | 705 µg/mL | asianpubs.orgscispace.com |
| UV-Vis | 10-100 µg/mL | 99.98-100.01 | Not Specified | 1.0 µg/mL | 3.0 µg/mL | ajpaonline.com |
| qNMR | Not Specified (r² = 0.9983) | 98.88-99.38 | <2 | Not Specified | Not Specified | frontiersin.org |
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. The range is the interval between the upper and lower concentration levels for which the method has been proven to have a suitable level of precision, accuracy, and linearity.
Different studies have established the linearity of Andrographolide quantification using various chromatographic methods. For instance, a UV-Spectrophotometric technique showed a linear response for Andrographolide in the concentration range of 50-250 µg/mL. pharmahealthsciences.net An HPLC method demonstrated linearity for concentrations between 0.02 to 0.14 mg/mL, with a correlation coefficient (r) of ≥ 0.9999. tci-thaijo.org Another RP-HPLC method established a linear calibration curve over a concentration range of 10-50 μg/ml with a correlation coefficient (r²) of 0.993. ijprs.com A rapid resolution liquid chromatography/time-of-flight mass spectrometry (RRLC-TOF/MS) method found good linearity (R² > 0.9995) for Andrographolide. nih.gov Similarly, an Ultra-Performance Liquid Chromatography (UPLC-PDA) method demonstrated a strong linear relationship (R² ≥ 0.998) in the concentration range of 7.81–250.0 µg/mL. crbb-journal.com
Table 1: Linearity and Range of Different Analytical Methods for Andrographolide This table is interactive. You can sort and filter the data.
| Analytical Method | Concentration Range | Correlation Coefficient (r²) | Source(s) |
|---|---|---|---|
| RP-HPLC | 10-140 µg/ml | 0.999 | core.ac.uk |
| UV-Spectrophotometry | 50-250 µg/mL | Not specified | pharmahealthsciences.net |
| HPLC | 0.02-0.14 mg/mL | ≥ 0.9999 (r) | tci-thaijo.org |
| RRLC-TOF/MS | Not specified | > 0.9995 | nih.gov |
| HPLC | 1-200 µg/ml | > 0.999 | upm.edu.my |
| UPLC-PDA | 7.8-250.0 µg/mL | 0.9999 | crbb-journal.comcrbb-journal.com |
| RP-HPLC | 10-50 µg/ml | 0.993 | ijprs.com |
| HPLC | 230-1000 ppm | 0.9992 | jchr.org |
| HPTLC | 100-500 ng/spot | Not specified | phytojournal.com |
| LC-MS/MS | 2.50-500 ng/mL | > 0.995 | researchgate.net |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Table 2: Accuracy and Precision Data for Andrographolide Quantification This table is interactive. You can sort and filter the data.
| Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Details | Source(s) |
|---|---|---|---|---|
| HPLC-UV | 95% - 99% | 0.2% - 1.1% | - | tci-thaijo.org |
| HPLC | 95.50% - 97.19% | < 1.13% | - | nih.gov |
| RRLC-TOF/MS | 96.7% - 104.5% | < 2.72% (Recovery), < 3.3% (Intra-day), < 4.2% (Inter-day) | - | nih.gov |
| RP-HPLC | 89.6% - 113.2% | ~0.82% | Inter and Intra-day analysis | upm.edu.my |
| HPLC | 109.06% - 116.23% | Not specified | - | jchr.org |
| Bioanalytical LC-MS/MS | 0.03% - 10.03% (Relative Error) | 2.05% - 9.67% | Intraday and Interday | researchgate.net |
Robustness and Stability
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Stability studies evaluate the stability of the analyte in a sample under specific conditions for a given period.
The robustness of HPLC methods for Andrographolide has been demonstrated against variations in mobile phase ratio, flow rate, and column temperature. tci-thaijo.org For instance, one study confirmed the robustness of their developed RP-HPLC method by making slight changes to the mobile phase composition and flow rate, with the resulting %RSD values for Andrographolide being less than 2%. core.ac.uk
Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products. akjournals.com Andrographolide has been subjected to forced degradation studies under various stress conditions, including acid, base, neutral hydrolysis, oxidation, thermal degradation, and photolysis. ijprs.comakjournals.com Significant degradation of Andrographolide was observed under alkali and acid-catalyzed hydrolysis, as well as under oxidative and photolytic conditions. ijprs.com For example, one study using HPTLC showed that Andrographolide degrades under acidic, alkaline, and oxidative conditions. phytojournal.com Another stability study on Andrographolide in plasma found it to be stable under various storage conditions with a deviation of less than 4.06%. researchgate.net
Table 3: Stability of Andrographolide under Forced Degradation Conditions This table is interactive. You can sort and filter the data.
| Stress Condition | Observation | Analytical Method | Source(s) |
|---|---|---|---|
| Acid Hydrolysis (0.1N HCl) | Considerable Degradation | RP-HPLC | ijprs.com |
| Alkali Hydrolysis (0.1N NaOH) | Considerable Degradation | RP-HPLC | ijprs.com |
| Oxidation (Hydrogen Peroxide) | Considerable Degradation | RP-HPLC | ijprs.com |
| Photolysis | Considerable Degradation | RP-HPLC | ijprs.com |
| Acid, Alkaline, Oxidative | Degradation observed | HPTLC | phytojournal.com |
| Plasma Storage | Stable (<4.06% deviation) | LC-MS/MS | researchgate.net |
Advanced Drug Delivery Strategies for Andrographolide in Preclinical Models
Strategies for Solubility Enhancement
Solid dispersion (SD) is a prominent technique used to improve the solubility and dissolution rate of poorly water-soluble drugs like andrographolide (B1667393). google.com This method involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. google.com The drug can exist in an amorphous or microcrystalline form within the carrier, leading to an increased surface area and enhanced wettability, which collectively boost dissolution. mdpi.com
Preclinical studies have investigated various polymers and manufacturing methods for creating andrographolide solid dispersions. Polymers such as polyvinylpyrrolidone (B124986) (PVP K30), Soluplus, and chitosan (B1678972) have been utilized as carriers. researchgate.net, mdpi.com, google.com Manufacturing techniques examined include solvent evaporation, spray drying, hot-melt extrusion, and freeze-drying. researchgate.net, mdpi.com
One study focused on an andrographolide-chitosan solid dispersion system prepared by a solvent wetting-spray drying method. researchgate.net The resulting particles were spherical, and analysis showed a reduction in the drug's crystallinity. researchgate.net This formulation led to a 1.75-fold increase in solubility and a 3.1-fold increase in the dissolution rate compared to the pure andrographolide compound. researchgate.net A systematic review of various solid dispersion techniques found that using Soluplus as the polymer matrix could increase andrographolide solubility by up to 4.7-fold. mdpi.com Among the manufacturing methods, spray drying was identified as highly effective, offering a one-step process that does not require subsequent milling. researchgate.net, mdpi.com
Table 1: Research Findings on Andrographolide Solid Dispersion Systems
| Carrier Polymer | Preparation Method | Key Findings | Reference |
|---|---|---|---|
| Chitosan | Solvent Wetting-Spray Drying | 1.75-fold increase in solubility; 3.1-fold increase in dissolution rate. | researchgate.net |
| Soluplus | Not Specified | Up to 4.7-fold increase in solubility. | mdpi.com |
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate poorly water-soluble drug molecules, forming inclusion complexes. nih.gov, cityu.edu.hk This encapsulation shields the drug molecule from the aqueous environment, thereby increasing its apparent solubility and dissolution rate. ijpsr.com
Several types of cyclodextrins, including beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gamma-cyclodextrin (B1674603) (γ-CD), have been used to form complexes with andrographolide. nih.gov, cabidigitallibrary.org, cityu.edu.hk Preparation methods such as solvent evaporation, co-precipitation, microwave irradiation, and spray drying have been employed. cabidigitallibrary.org, researchgate.net, cityu.edu.hk, ijpsr.com
A study using HP-β-CD to form an inclusion complex via the solvent evaporation method demonstrated a linear increase in andrographolide solubility as a function of the HP-β-CD concentration. cabidigitallibrary.org In vivo pharmacokinetic studies in animal models showed that the area under the curve (AUC), a measure of total drug exposure, was 1.6-fold higher for the complex compared to an andrographolide suspension. cabidigitallibrary.org Another study compared complexes made with β-CD, HP-β-CD, and γ-CD. cityu.edu.hk It was found that an Andro-βCD complex at a 1:2 molar ratio, prepared via spray drying, improved the dissolution by approximately 100% compared to the pure drug. cityu.edu.hk Phase solubility studies indicated a 1:1 stoichiometric ratio for complex formation in an aqueous solution. cityu.edu.hk
Table 2: Research Findings on Andrographolide-Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Preparation Method | Molar Ratio (Andro:CD) | Key Findings | Reference |
|---|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solvent Evaporation | Not specified | 1.6-fold higher AUC in vivo compared to drug suspension. | cabidigitallibrary.org |
| Beta-cyclodextrin (β-CD) | Spray Drying | 1:2 | ~100% improvement in dissolution performance over pure drug. | cityu.edu.hk |
| Beta-cyclodextrin (β-CD) | Solvent Evaporation | 1:2 | Showed evidence of inclusion complex formation based on physical characterization. | ijpsr.com |
Nanoparticulate Delivery Systems
Nanotechnology-based drug delivery systems, such as polymeric nanoparticles and niosomes, offer a versatile platform to overcome the biopharmaceutical challenges of andrographolide. nih.gov, biointerfaceresearch.com These systems can encapsulate the drug, enhance its solubility, and provide controlled or sustained release. nih.gov, researchgate.net
Polymeric nanoparticles are colloidal systems where the drug is dissolved, entrapped, or encapsulated within a polymer matrix. researchgate.net Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, has been extensively studied for creating nanoparticles and microspheres for andrographolide delivery. nih.gov, kinampark.com, researchgate.net The emulsion solvent evaporation technique is a common method for their preparation. nih.gov, bohrium.com
In one preclinical study, andrographolide was encapsulated in PLGA nanoparticles using an emulsion solvent evaporation method. nih.gov Optimization of formulation parameters, such as using a polymer with an 85:15 lactide-to-glycolide ratio, resulted in nanoparticles with an average size of 135 nm and a drug loading of 2.6% w/w. This formulation demonstrated a sustained release of andrographolide over 48 hours. nih.gov
Other research has focused on developing larger, injectable PLGA microspheres for sustained release. kinampark.com, bohrium.com These microspheres, prepared by an emulsion solvent evaporation method, had an average particle size of approximately 53 µm, with a high entrapment efficiency of about 76% and a drug loading of 47%. kinampark.com, bohrium.com In vitro release studies showed a low initial burst followed by a prolonged release profile extending up to 9 days. kinampark.com, bohrium.com, researchgate.net After a single intramuscular injection in an animal model, these microspheres maintained a relatively high plasma concentration of andrographolide for over a week. kinampark.com, bohrium.com
Table 3: Characteristics of Andrographolide-Loaded PLGA Formulations
| Formulation Type | Preparation Method | Particle Size | Drug Loading (% w/w) | Entrapment Efficiency (%) | Release Profile | Reference |
|---|---|---|---|---|---|---|
| Nanoparticles | Emulsion Solvent Evaporation | 135 ± 4 nm | 2.6 ± 0.6 | Not Specified | Sustained release over 48 hours | nih.gov |
Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants in an aqueous medium, often stabilized by the addition of cholesterol. nih.gov These vesicles can encapsulate both hydrophilic and lipophilic drugs and are considered a more stable and economical alternative to liposomes. nih.gov, researchgate.net
A niosomal formulation of andrographolide was developed using the film hydration/sonication method. capes.gov.br, nih.gov The resulting niosomes had an average particle size of 206 nm, an entrapment efficiency of 72.36%, and a drug-loading ratio of 5.90%. capes.gov.br, nih.gov A tissue distribution study in mice demonstrated that the andrographolide niosomes were absorbed into the liver to a much greater extent than the free drug, suggesting a potential for liver targeting. capes.gov.br, nih.gov This inherent ability to accumulate in organs like the liver makes niosomes a promising delivery system for specific therapeutic applications. nih.gov
Table 4: Properties of an Andrographolide Niosomal Formulation
| Preparation Method | Average Particle Size | Entrapment Efficiency | Drug Loading Ratio | Key Finding in Preclinical Model | Reference |
|---|
Targeted Delivery Approaches (Conceptual)
Beyond enhancing solubility and controlling release, advanced drug delivery systems can be conceptually designed for targeted delivery. This involves modifying the surface of nanocarriers to direct them to specific cells, tissues, or organs, thereby increasing therapeutic efficacy and potentially reducing systemic side effects.
The preclinical finding that andrographolide niosomes accumulate in the liver is an example of passive targeting, which relies on the natural biodistribution patterns of nanoparticles based on their size and surface properties. capes.gov.br, nih.gov Active targeting, a more precise conceptual strategy, involves the conjugation of specific ligands to the surface of the nanocarrier. nih.gov These ligands, such as antibodies, peptides, or small molecules, can bind to receptors that are overexpressed on target cells, such as cancer cells.
For instance, nanocarriers like PLGA nanoparticles or niosomes loaded with andrographolide could be functionalized with ligands that recognize receptors on liver cancer cells. researchgate.net, nih.gov Studies on other drugs have shown that functionalizing PLGA nanoparticles with molecules like heparin can enhance hepatic localization. researchgate.net This conceptual approach could be applied to andrographolide to concentrate the therapeutic agent at the site of liver disease. Similarly, for neurodegenerative disorders, nanocarriers could be designed to cross the blood-brain barrier, a significant challenge in drug delivery to the brain. researchgate.net, researchgate.net These targeted strategies, while largely conceptual for andrographolide at present, represent the next frontier in optimizing its therapeutic application based on insights from preclinical models.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Andrographolide |
| Beta-cyclodextrin |
| Chitosan |
| Cholesterol |
| Gamma-cyclodextrin |
| Heparin |
| Hydroxypropyl-β-cyclodextrin |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Polyvinylpyrrolidone k30 (PVP K30) |
| Soluplus |
Pulmonary Delivery Systems
The pulmonary route presents a promising avenue for the administration of andrographolide, particularly for lung-specific pathologies, as it allows for direct targeting to the affected organ. nih.gov This approach can maximize therapeutic efficacy at the site of action while minimizing systemic exposure and associated side effects. Research into pulmonary delivery of andrographolide has primarily focused on the development of dry powder inhaler (DPI) formulations to overcome the compound's poor aqueous solubility and low bioavailability when administered orally. nih.gov
In preclinical investigations, various formulation strategies have been explored to produce inhalable andrographolide powders with suitable aerosol performance. One approach involves a combination of precipitation and spray drying techniques, while another utilizes direct spray drying. nih.gov These methods have been successful in producing dry powders with a high inhalable fraction (particles <5 μm), a critical parameter for effective delivery to the deep lung regions. nih.gov For instance, two formulations were developed, one comprising elongated crystalline particles and the other consisting of amorphous spherical particles. nih.gov Both formulations demonstrated an inhalable fraction exceeding 40%, indicating their suitability for pulmonary administration. nih.gov
Preclinical in vitro studies using these formulations have demonstrated potent anti-cancer activity against human lung carcinoma cells (A549). nih.gov Furthermore, andrographolide itself has been shown to reduce pulmonary functional damage and has preventative effects on pulmonary cancer formation by modulating proteins such as VEGF, ERK2, Cyclin A, and Cyclin B. biointerfaceresearch.com Beyond cancer, andrographolide has been investigated for its therapeutic potential in pulmonary hypertension. In mouse models of hypoxia-induced pulmonary hypertension, treatment with andrographolide was found to attenuate the elevation of right ventricular systolic pressure and reverse right ventricular hypertrophy. mdpi.com These findings underscore the potential of pulmonary delivery to treat a range of lung diseases. mdpi.com
Table 1: Preclinical Studies of Andrographolide Pulmonary Delivery Systems
| Formulation Strategy | Particle Characteristics | Preclinical Model | Key Findings | Citation |
|---|---|---|---|---|
| Precipitation and Spray Drying | Elongated crystals; Inhalable fraction >40% | In vitro: Human lung carcinoma cells (A549) | Demonstrated good aerosol profile and potent anti-cancer activity. | nih.gov |
| Direct Spray Drying | Amorphous spherical particles; Inhalable fraction >40% | In vitro: Human lung carcinoma cells (A549) | Showed suitability for pulmonary drug delivery with significant anti-cancer effects. | nih.gov |
| Intraperitoneal Injection (Systemic delivery affecting pulmonary tissue) | Not Applicable (Solution) | Hypoxia-induced pulmonary hypertension mouse model | Attenuated elevated right ventricular systolic pressure and reversed right ventricular hypertrophy. | mdpi.com |
Other Tissue-Specific Delivery Concepts
To overcome the limitations of andrographolide, such as its poor water solubility and low bioavailability, various advanced drug delivery systems have been designed to target specific tissues and cells. biointerfaceresearch.comnih.gov These nanocarrier-based systems aim to enhance therapeutic efficacy by increasing drug concentration at the site of action while reducing potential toxicity to healthy tissues. researchgate.net
Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been explored for targeted andrographolide delivery. For instance, andrographolide-loaded SLNs were found to be more cytotoxic to head and neck squamous cell carcinoma (HNSCC) cells in vitro compared to the free compound, indicating enhanced delivery and efficacy. biointerfaceresearch.com NLCs have been developed to improve the delivery of andrographolide to the brain for the treatment of neuroinflammation. nih.gov These Andro-NLCs, with a particle size around 131 nm, demonstrated the ability to cross the blood-brain barrier in a neuroinflammatory mouse model, reducing stress behaviors and hippocampal damage. nih.gov Phytosomes, which are lipid-based vesicular delivery systems, have also been used to enhance the delivery of andrographolide to liver cancer cells (HepG2). tandfonline.comnih.gov These andrographolide-loaded phytosomes significantly improved cellular uptake and induced apoptosis in the cancer cells. tandfonline.comnih.gov
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, has been widely used to encapsulate andrographolide for sustained release and targeted therapy. nih.gov Andrographolide-loaded PLGA nanoparticles have demonstrated significantly greater in vitro anticancer efficacy in a metastatic breast cancer cell line (LM2) compared to the free drug. nih.gov In another study, chitosan-coated PLGA nanoparticles loaded with andrographolide showed increased anticancer activity in both in vitro (MCF-7 cell line) and in vivo (Ehrlich ascites carcinoma) models. researchgate.net These nanoparticles have also been investigated for delivering andrographolide to macrophages infected with the leishmanial parasite, showing significant activity. researchgate.net
Table 2: Preclinical Studies of Andrographolide Tissue-Specific Delivery Systems
| Delivery System | Target Tissue/Cell | Preclinical Model | Key Findings | Citation |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Head and Neck Cancer Cells | In vitro: HNSCC cell lines (HIOEC, Leuk1, HN6, HN30) | Significantly lower IC50 value and higher cytotoxicity compared to free andrographolide. | biointerfaceresearch.com |
| Nanostructured Lipid Carriers (NLCs) | Brain (Neuroinflammation) | TNF-alpha induced neuroinflammatory mice | Reduced stress behaviors and hippocampal damage, indicating BBB penetration. | nih.gov |
| Phytosomes (PTMs) | Liver Cancer Cells | In vitro: HepG2 cells | Enhanced cellular uptake, arrested cell cycle, and induced mitochondrial-dependent apoptosis. | tandfonline.comnih.gov |
| PLGA Nanoparticles | Metastatic Breast Cancer Cells | In vitro: LM2 cell line | Demonstrated sustained release and significantly greater anticancer efficacy than free drug. | nih.gov |
| Chitosan-coated PLGA Nanoparticles | Tumor Cells | In vitro: MCF-7 cells; In vivo: Ehrlich ascites carcinoma model | Increased anticancer activity by threefold compared to unformulated andrographolide. | researchgate.net |
| PLGA Nanoparticles | Leishmania-infected Macrophages | In vitro model | Significant activity on infested macrophages. | researchgate.net |
Future Research Directions and Translational Perspectives for Andrographolide
Deepening Understanding of Specific Molecular Targets and Pathways
A comprehensive understanding of the molecular interactions of andrographolide (B1667393) is fundamental to its development as a therapeutic agent. Although numerous signaling pathways are known to be modulated by andrographolide, further research is needed to identify its direct binding partners and dissect the nuances of its mechanisms of action.
Key signaling pathways that are significantly influenced by andrographolide include:
NF-κB (Nuclear Factor-kappa B): Andrographolide is a well-documented inhibitor of the NF-κB signaling pathway, which plays a pivotal role in inflammation and immune responses. digitellinc.comemerginginvestigators.org It has been shown to covalently bind to p50-NF-κB, preventing the production of inflammatory cytokines like IL-6. researchgate.net
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): This pathway is crucial for cytokine signaling. Andrographolide has been observed to suppress the activation of the JAK1/STAT3 signaling pathway, thereby reducing the production of TH17-regulated cytokines and mitigating inflammation-mediated diseases. nih.gov
PI3K/Akt (Phosphatidylinositol-3-Kinase/Protein Kinase B): This pathway is central to cell growth, proliferation, and survival. Andrographolide has been shown to inhibit the PI3K/Akt pathway, which contributes to its anti-inflammatory and anticancer effects. nih.govnih.govebi.ac.uk
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is involved in various cellular processes, including stress responses and apoptosis. Andrographolide can impede this pathway by blocking the phosphorylation of key proteins like ERK1/2, p38, and JNK. researchgate.net
HIF-1 (Hypoxia-Inducible Factor-1): In hypoxic conditions, such as those found in solid tumors, HIF-1 plays a critical role in angiogenesis and cancer cell survival. Andrographolide has been shown to inhibit the HIF-1 signaling pathway by reducing the expression of HIF-1α. nih.gov
Future research should focus on utilizing advanced proteomics and genomics approaches to identify novel direct targets of andrographolide. Elucidating the precise binding sites and the conformational changes induced upon binding will provide invaluable insights for structure-based drug design. Furthermore, investigating the crosstalk between these pathways in response to andrographolide treatment will help to build a more holistic understanding of its pleiotropic effects.
| Pathway | Key Proteins Modulated | Biological Consequence |
| NF-κB | p50, IκB-α, p65 | Inhibition of inflammatory cytokine production digitellinc.comresearchgate.netebi.ac.uk |
| JAK/STAT | JAK1, STAT3 | Attenuation of TH17-regulated cytokine production nih.gov |
| PI3K/Akt | Akt, PI3K | Inhibition of cell survival and proliferation nih.govnih.govebi.ac.uk |
| MAPK | ERK1/2, p38, JNK | Blockade of stress and inflammatory signaling researchgate.net |
| HIF-1 | HIF-1α | Inhibition of angiogenesis and tumor cell survival nih.gov |
Genetic Engineering and Metabolic Engineering for Enhanced Biosynthesis
The commercial production of andrographolide currently relies on its extraction from Andrographis paniculata. nih.govresearchgate.net This method is often limited by low yields and variability due to environmental factors. researchgate.netnih.gov Genetic and metabolic engineering offer promising strategies to overcome these limitations and ensure a sustainable supply of this valuable compound.
The biosynthesis of andrographolide involves two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) or deoxyxylulose phosphate (DXP) pathway. researchgate.net While both contribute to its formation, the DXP pathway appears to be the major route. researchgate.net Recent research has successfully identified four key cytochrome P450 enzymes that form the minimal set of genes for andrographolide biosynthesis from the precursor ent-copalol. nih.govresearchgate.net
The identified enzymes and their roles are:
ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.govresearchgate.net
ApCYP71BE50: Mediates the formation of the lactone ring to produce andrograpanin. nih.govresearchgate.net
ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide (B149799). nih.govresearchgate.net
ApCYP72F1: Completes the final step of C-14 hydroxylation and olefin bond rearrangement to yield andrographolide. nih.govresearchgate.net
Future research in this area should focus on:
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in A. paniculata or a heterologous host could significantly boost andrographolide production.
Heterologous production: The successful co-expression of the minimal gene set in Nicotiana benthamiana to produce andrographolide demonstrates the feasibility of using engineered plant or microbial systems for its synthesis. nih.govresearchgate.net This approach circumvents the need for plant extraction and allows for controlled and scalable production.
Pathway optimization: Further elucidation of the complete biosynthetic pathway and its regulatory networks will enable more targeted metabolic engineering strategies to divert metabolic flux towards andrographolide production. nih.gov
Rational Design of Novel Andrographolide Analogs with Optimized Biological Profiles
While andrographolide exhibits potent biological activities, it possesses certain limitations such as poor water solubility and suboptimal bioavailability, which can hinder its clinical utility. digitellinc.comemerginginvestigators.orgnih.gov The rational design and synthesis of novel andrographolide analogs offer a promising approach to overcome these challenges and enhance its therapeutic potential.
Structure-activity relationship (SAR) studies are crucial for guiding the design of new analogs. Research has focused on modifying different parts of the andrographolide scaffold, including the butenolide "warhead" and the diol region, to improve properties like cytotoxicity and bioavailability. digitellinc.com For instance, introducing electron-withdrawing groups to the unsaturated lactone can increase cytotoxicity. emerginginvestigators.org
Recent efforts in rational drug design have been inspired by other successful inhibitors. For example, drawing inspiration from the SARS-CoV-2 Mpro inhibitor ensitrelvir, researchers have designed novel andrographolide analogs by incorporating a 2,4,5-trifluorobenzene group to potentially enhance binding affinity to viral proteases. nih.gov Another approach involves creating C-12 dithiocarbamate (B8719985) derivatives to target the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net
Future directions for the rational design of andrographolide analogs include:
Target-specific modifications: Designing analogs with modifications tailored to specific molecular targets to enhance potency and selectivity.
Improving pharmacokinetic properties: Focusing on modifications that increase aqueous solubility and metabolic stability to improve bioavailability.
Computational modeling: Employing molecular docking and molecular dynamics simulations to predict the binding affinities and interaction patterns of new analogs with their targets, thereby guiding synthetic efforts. nih.govresearchgate.net
Development and Evaluation of Advanced Delivery Systems in Preclinical Contexts
The poor aqueous solubility and low bioavailability of andrographolide present significant challenges for its effective delivery in a clinical setting. nih.govmdpi.combiointerfaceresearch.com Advanced drug delivery systems offer a viable strategy to overcome these limitations by improving its solubility, protecting it from degradation, and enabling targeted delivery.
Various nano-delivery systems have been explored for andrographolide, including:
Polymeric nanoparticles: Andrographolide-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles have shown sustained release profiles and superior anticancer activity compared to the free drug. mdpi.combiointerfaceresearch.com
Solid-lipid nanoparticles (SLNs): These are colloidal carriers that can enhance the bioavailability of lipophilic drugs like andrographolide. biointerfaceresearch.com
Liposomes and Niosomes: These vesicular systems can encapsulate andrographolide, improving its stability and delivery. biointerfaceresearch.com
Self-microemulsifying drug delivery systems (SMEEDS): These formulations can enhance the dissolution and bioavailability of andrographolide. biointerfaceresearch.com
A study on andrographolide-loaded PLGA nanoparticles reported a particle size of 135 ± 4 nm and a drug loading of 2.6 ± 0.6% w/w. mdpi.com These nanoparticles demonstrated sustained release and enhanced efficacy in a breast cancer cell line. mdpi.com
Future preclinical research should focus on:
Comprehensive characterization: Thoroughly characterizing the physicochemical properties, drug release kinetics, and stability of different nanoformulations.
In vivo evaluation: Conducting rigorous preclinical studies in animal models to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of these advanced delivery systems. taylorfrancis.com
Targeted delivery: Developing functionalized nanoparticles that can specifically target diseased tissues, thereby increasing therapeutic efficacy and reducing potential off-target effects.
Investigation of Andrographolide's Role in Complex Biological Systems and Network Pharmacology
The diverse biological effects of andrographolide suggest that it likely interacts with multiple targets within a complex biological network. nih.gov Network pharmacology, an approach that integrates systems biology, bioinformatics, and molecular pharmacology, is a powerful tool for elucidating the "many-to-many" relationships between drugs, targets, and diseases. nih.govnih.gov
Network pharmacology studies have been employed to explore the mechanisms of andrographolide in various diseases, including diabetic nephropathy and asthma. nih.govnih.gov In the context of diabetic nephropathy, network analysis identified STAT3, PI3K, and AKT1 as core targets of andrographolide. nih.gov For asthma, key targets such as TNF-α, IL-1β, and JUN were identified. researchgate.net These studies help to build a comprehensive picture of how andrographolide exerts its therapeutic effects by modulating interconnected pathways.
Future research using a network pharmacology approach should aim to:
Integrate multi-omics data: Combine data from genomics, proteomics, and metabolomics to construct more comprehensive and accurate network models of andrographolide's action.
Validate network predictions: Experimentally validate the key nodes and pathways identified through network analysis to confirm their relevance.
Identify synergistic combinations: Use network models to predict potential synergistic interactions between andrographolide and other drugs, paving the way for rational combination therapies.
Addressing Potential for Resistance Mitigation (e.g., in Antimalarial Research)
Andrographolide has shown promising antimalarial activity, inhibiting the growth of Plasmodium falciparum parasites. biomedpharmajournal.orgnih.govresearchgate.net However, the emergence of drug resistance is a major challenge in antimalarial therapy. Therefore, it is crucial to investigate the potential for resistance development to andrographolide and to devise strategies to mitigate this risk.
Studies have suggested that andrographolide may act synergistically with existing antimalarial drugs like curcumin (B1669340) and artemisunate. biomedpharmajournal.orgnih.govsemanticscholar.org Combination therapy is a well-established strategy to enhance efficacy and delay the development of resistance. The combination of andrographolide and curcumin, for instance, has demonstrated better antimalarial activity in vivo than either compound alone. nih.govsemanticscholar.org
Future research in this area should focus on:
Resistance selection studies: Conducting in vitro studies to determine the propensity of Plasmodium parasites to develop resistance to andrographolide.
Mechanism of resistance studies: If resistant strains emerge, investigating the molecular mechanisms underlying resistance.
Rational combination therapies: Systematically evaluating the efficacy of andrographolide in combination with a panel of existing and novel antimalarial drugs to identify synergistic or additive interactions that could form the basis of new resistance-mitigating treatment regimens. biomedpharmajournal.org
Reversal of existing resistance: Investigating whether andrographolide can reverse resistance to other antimalarial drugs, such as chloroquine. researchgate.net
Elucidating the Relationship Between Molecular Mechanisms and Diverse Biological Outcomes
A key challenge and opportunity in andrographolide research is to connect its effects on specific molecular targets and pathways to its wide range of observed biological activities, which include anti-inflammatory, anticancer, and immunomodulatory effects. nih.govresearchgate.net Understanding this structure-activity-outcome relationship is essential for predicting its therapeutic applications and for designing analogs with desired biological profiles.
For example, the inhibition of the NF-κB and JAK/STAT pathways by andrographolide directly correlates with its potent anti-inflammatory effects. researchgate.netnih.gov Similarly, its ability to modulate the PI3K/Akt and MAPK pathways contributes to its anticancer properties by inducing apoptosis and inhibiting cell proliferation. nih.govmdpi.com The neuroprotective effects of andrographolide may be attributed to its ability to cross the blood-brain barrier and modulate signaling pathways within the central nervous system. mdpi.com
Future research should aim to:
Develop integrated models: Create comprehensive models that link the binding of andrographolide to specific targets with downstream signaling events and ultimate cellular and physiological outcomes.
Utilize systems biology approaches: Employ systems-level analyses to understand how perturbations in multiple pathways by andrographolide lead to a particular phenotypic response.
Correlate molecular and clinical data: In future clinical studies, it will be crucial to correlate molecular biomarkers of andrographolide activity with clinical outcomes to establish a clear link between its mechanism of action and therapeutic efficacy.
Q & A
Q. What validated analytical methods are recommended for quantifying andrographolide (S) in plant extracts or biological samples?
Liquid chromatography (HPLC or UPLC) coupled with UV-Vis or mass spectrometry detectors is widely used. For HPLC-UV validation, ensure linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (85–115%) using reference standards. Column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) are critical to resolve andrographolide from isomers . Include system suitability tests per ICH guidelines .
Q. How should researchers design in vitro assays to evaluate the anti-inflammatory activity of andrographolide (S)?
Use LPS-induced RAW 264.7 macrophages to measure TNF-α, IL-6, and NF-κB inhibition via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM). Account for solvent interference (e.g., DMSO ≤ 0.1%) and cytotoxicity (via MTT assay) .
Q. What are the standard protocols for assessing andrographolide (S) stability in solution?
Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use Arrhenius kinetics to predict shelf life. Stabilizers like antioxidants (e.g., ascorbic acid) may be required for aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on andrographolide (S) bioavailability across pharmacokinetic studies?
Contradictions often arise from formulation differences (e.g., ethosomes vs. free compound) or analytical variability. Use a standardized protocol:
Q. What statistical approaches are optimal for analyzing non-normal distributions in andrographolide (S) toxicity data?
For non-parametric data (e.g., histopathology scores), use the Kruskal-Wallis test followed by Dunn’s post-hoc analysis. For dose-dependent mortality (e.g., in zebrafish embryos), apply Probit regression to calculate LD50. Validate homogeneity with Levene’s test and normality with Shapiro-Wilk (α = 0.05) .
Q. How can the poor aqueous solubility of andrographolide (S) be mitigated in in vivo studies?
Advanced formulations include:
- Ethosomes : Optimize phospholipid-to-ethanol ratios (e.g., 3:1) for transdermal delivery .
- Nanoemulsions : Use high-pressure homogenization with surfactants (e.g., Tween 80) to achieve particle sizes < 200 nm.
- Solid dispersions : Co-precipitate with polymers (e.g., PVP-K30) to enhance dissolution rates .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in reported IC50 values for andrographolide (S) across cancer cell lines?
Discrepancies may stem from assay conditions (e.g., incubation time, serum concentration). Standardize protocols:
Q. What strategies improve reproducibility in andrographolide (S) isolation from Andrographis paniculata?
- Extraction : Use accelerated solvent extraction (ASE) at 100°C with 70% ethanol (3 cycles).
- Purification : Employ flash chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization (methanol:water 8:2) .
- Purity verification : NMR (¹H, <sup>13</sup>C) and LC-MS/MS for isomer discrimination .
Q. How can metabolite identification of andrographolide (S) be optimized in hepatic microsome assays?
- Incubate with NADPH-regenerating system (1 mM) at 37°C for 60 mins.
- Quench with ice-cold acetonitrile, then analyze via HRMS (Q-TOF) in positive ion mode.
- Use software (e.g., MetabolitePilot) to predict phase I/II metabolites and fragment pathways .
Data Reporting and Ethical Compliance
Q. What criteria should be met when publishing andrographolide (S) toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
